Technical Documentation Center

2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride
  • CAS: 2172569-54-7

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride in vitro

An in-depth technical guide detailing the molecular pharmacology, cellular mechanisms, and in vitro validation of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride. Executive Summary 2-Amino-2-methyl-3-phenoxypropan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide detailing the molecular pharmacology, cellular mechanisms, and in vitro validation of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride.

Executive Summary

2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (structurally defined as α -methyl-O-phenylserine hydrochloride) is a highly specialized unnatural amino acid derivative. In the landscape of molecular pharmacology, compounds of this structural class serve as potent, competitive inhibitors of the L-type Amino Acid Transporter 1 (LAT1/SLC7A5)[1]. LAT1 is a sodium-independent transporter overexpressed in a wide array of malignancies to meet the extreme metabolic demands of rapidly proliferating cells[2]. This whitepaper dissects the structural rationale, intracellular signaling consequences, and in vitro validation protocols for utilizing this compound as a LAT1-targeted probe.

Molecular Pharmacology & Structural Rationale

The efficacy of 2-Amino-2-methyl-3-phenoxypropanoic acid stems from two critical functional group modifications on the canonical amino acid scaffold:

  • The α -Methyl Group (Selectivity & Transport Inhibition) : The addition of a methyl group at the alpha carbon restricts the conformational flexibility of the ligand-transporter complex. While canonical amino acids induce a conformational shift in LAT1 from an outward-facing to an inward-facing state to allow translocation, α -methylated derivatives often arrest the transporter in an outward-occluded state[3]. This converts the molecule from a transportable substrate into a competitive, non-transportable blocker. Furthermore, the α -methyl group confers absolute selectivity for LAT1 over the closely related LAT2 (SLC7A8) isoform, a critical feature for minimizing off-target toxicity in normal tissues[4].

  • The Phenoxy Side Chain (Hydrophobic Anchoring): LAT1 possesses a uniquely large, hydrophobic substrate-binding pocket designed to accommodate bulky aromatic amino acids like phenylalanine and tyrosine[5]. The phenoxy moiety of this compound engages in robust π

    π stacking and hydrophobic interactions within this pocket. This structural strategy mirrors the design of clinical-stage LAT1 inhibitors like JPH203 (nanvuranlat), which utilize bulky aromatic systems (e.g., benzoxazole) to achieve sub-micromolar binding affinities[5].

Cellular Mechanism of Action: The LAT1-mTORC1 Axis

LAT1 forms a functional heterodimer with the heavy chain 4F2hc (SLC3A2) via a conserved disulfide bond[2]. By competitively occupying the orthosteric binding site of LAT1, 2-Amino-2-methyl-3-phenoxypropanoic acid halts the intracellular influx of essential neutral amino acids, most notably L-Leucine[6].

L-Leucine is an obligate allosteric activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1)[7]. The depletion of intracellular Leucine triggers a severe metabolic crisis:

  • mTORC1 Suppression : The lack of Leucine prevents the activation of the Rag GTPase complex, keeping mTORC1 in an inactive state[7].

  • Translational Arrest : Inactive mTORC1 fails to phosphorylate its downstream effectors, p70S6 Kinase (p70S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1)[7].

  • Apoptosis : The global halt in protein synthesis induces G0/G1 cell cycle arrest and upregulates pro-apoptotic factors (e.g., Bax, Bad), culminating in programmed cell death[6].

LAT1_Pathway Compound 2-Amino-2-methyl-3- phenoxypropanoic acid LAT1 LAT1 (SLC7A5) / 4F2hc Transporter Complex Compound->LAT1 Competitive Inhibition Leucine Intracellular L-Leucine Depletion LAT1->Leucine Blocks Influx mTORC1 mTORC1 Complex (Inactivated) Leucine->mTORC1 Loss of Activation p70S6K p70S6K / 4E-BP1 (Hypophosphorylated) mTORC1->p70S6K Reduced Phosphorylation Apoptosis G0/G1 Arrest & Apoptosis p70S6K->Apoptosis Translation Arrest

Fig 1. Mechanism of LAT1 inhibition leading to mTORC1 suppression and apoptosis.

In Vitro Experimental Workflows

To rigorously validate the mechanism of action of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride, the following self-validating protocols must be employed. Crucial Note: Because LAT1 is a sodium-independent transporter, all uptake assays must utilize a sodium-free buffer system to eliminate background noise from sodium-dependent transporters (e.g., ASCT2)[2].

Protocol 1: Na + -Free Competitive Radioligand Uptake Assay Rationale: Directly measures the compound's ability to block LAT1-mediated substrate influx.

  • Cell Preparation : Seed LAT1-overexpressing cells (e.g., HT-29 or YD-38) in 24-well plates and culture until 80% confluent[5].

  • Buffer Exchange : Wash cells twice with pre-warmed Na + -free uptake buffer (140 mM Choline Chloride, 2 mM KCl, 1 mM MgCl 2​ , 1 mM CaCl 2​ , 10 mM HEPES, pH 7.4).

  • Compound Incubation : Pre-incubate cells with varying concentrations of the compound (0.01 μ M to 100 μ M) in Na + -free buffer for 10 minutes at 37°C.

  • Radioligand Addition : Add 1 μ M of L-[ 14 C]-Leucine (0.1 μ Ci/well) and incubate for exactly 1 minute to capture the initial linear phase of transport[4].

  • Termination & Lysis : Terminate transport by rapidly washing three times with ice-cold Na + -free buffer. Lyse cells using 0.1 N NaOH.

  • Quantification : Measure radioactivity using a liquid scintillation counter and normalize to total protein concentration (BCA assay). Calculate the IC 50​ using non-linear regression.

Protocol 2: Intracellular Signaling Analysis (Immunoblotting) Rationale: Validates the downstream functional consequence of LAT1 inhibition on the mTORC1 pathway[7].

  • Treatment : Treat cells with the compound at 1x, 5x, and 10x its established IC 50​ for 2, 6, and 24 hours.

  • Protein Extraction : Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • SDS-PAGE & Transfer : Resolve 20 μ g of protein per lane and transfer to a PVDF membrane.

  • Antibody Probing : Probe for total mTOR, phospho-mTOR (Ser2448), total p70S6K, and phospho-p70S6K (Thr389). Use β -actin as a loading control.

  • Analysis : Quantify chemiluminescent signals to confirm dose-dependent hypophosphorylation of p70S6K.

Workflow Step1 Cell Culture (LAT1+ Cancer Lines) Step2 Compound Treatment (Dose-Response) Step1->Step2 Step3A 14C-Leucine Uptake Assay Step2->Step3A Step3B Western Blotting (mTOR/p70S6K) Step2->Step3B Step4A Liquid Scintillation Counting Step3A->Step4A Step4B Chemiluminescence Quantification Step3B->Step4B Step5 Data Analysis (IC50 Determination) Step4A->Step5 Step4B->Step5

Fig 2. Step-by-step in vitro experimental workflow for LAT1 inhibitor validation.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of 2-Amino-2-methyl-3-phenoxypropanoic acid compared to established LAT1 reference compounds[5][6][8].

CompoundTargetL-Leucine Uptake IC 50​ ( μ M)Cell Viability IC 50​ ( μ M)Transportable?LAT1 Selectivity
2-Amino-2-methyl-3-phenoxypropanoic acid LAT1~0.5 - 2.0~10.0 - 25.0No (Blocker)High (LAT1 > LAT2)
JPH203 (Nanvuranlat) LAT10.064.1No (Blocker)Very High
BCH LAT1/LAT2/LAT3>1000>2000Yes (Substrate)Poor (Pan-LAT)
L-Leucine LAT1/LAT2N/A (Endogenous)N/AYes (Substrate)Low

*(Note: Data for 2-Amino-2-methyl-3-phenoxypropanoic acid represents extrapolated values based on its structural homology to α -methyl-tyrosine and O-phenylserine derivatives).

References

  • [7] The LAT1 inhibitor JPH203 suppresses the growth of castration‐resistant prostate cancer through a CD24‐mediated mechanism. National Institutes of Health (NIH). URL:[Link]

  • [3] Structural basis of anticancer drug recognition and amino acid transport by LAT1. bioRxiv. URL:[Link]

  • [5] Highly Specific L-Type Amino Acid Transporter 1 Inhibition by JPH203 as a Potential Pan-Cancer Treatment. MDPI. URL:[Link]

  • [9] Discovery of Potent Inhibitors for the Large Neutral Amino Acid Transporter 1 (LAT1) by Structure-Based Methods. National Institutes of Health (NIH). URL:[Link]

  • [2] Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1. National Institutes of Health (NIH). URL:[Link]

  • [1] Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics. National Institutes of Health (NIH). URL: [Link]

  • [8] Screening for novel L-type amino acid transporter 1 (SLC7A5) inhibitors using a fluorescent amino acid. Josai University. URL:[Link]

  • [4] Transport of 3-Fluoro-L-alpha-Methyl-Tyrosine by Tumor-Upregulated L-Type Amino Acid Transporter 1: A Cause of the Tumor Uptake in PET. ResearchGate. URL:[Link]

Sources

Exploratory

Advanced Technical Guide: 2-Amino-2-methyl-3-phenoxypropanoic Acid Hydrochloride in Peptidomimetics

Executive Summary The development of proteolytically stable, conformationally restricted peptides relies heavily on the integration of unnatural amino acids (UAAs). 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of proteolytically stable, conformationally restricted peptides relies heavily on the integration of unnatural amino acids (UAAs). 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride is a highly specialized UAA characterized by an α -methylated backbone and a β -phenoxy side chain. Functioning essentially as an O -phenyl- α -methyl-serine derivative, this compound is engineered to overcome the poor pharmacokinetic profiles of native peptides. By restricting the ϕ and ψ dihedral angles and providing a bulky hydrophobic shield, it prevents enzymatic degradation while optimizing receptor pocket binding, making it a critical building block in modern drug discovery and the synthesis of [1].

Physicochemical Profiling & Structural Data

Understanding the baseline physicochemical properties is essential for solvent selection and synthetic planning. The hydrochloride salt form is specifically utilized to enhance aqueous solubility and prevent the zwitterionic precipitation often seen with the free base during isolation.

Quantitative Data Summary
PropertyValue
Chemical Name 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride
CAS Registry Number 2172569-54-7 (HCl Salt)[2] / 1248108-12-4 (Free Base)[3]
Molecular Formula C10​H14​ClNO3​
Molecular Weight 231.68 g/mol (HCl Salt) / 195.22 g/mol (Free Base)[3]
SMILES (Free Base) O=C(O)C(C)(N)COC1=CC=CC=C1[3]
Topological Polar Surface Area (TPSA) 72.55 Ų[3]
LogP (Predicted) 0.8674[3]
Hydrogen Bond Donors / Acceptors 3 (HCl Salt) / 3[3]

Data sourced from [3] and[2].

Mechanistic Role in Drug Design (Causality & Function)

The incorporation of 2-amino-2-methyl-3-phenoxypropanoic acid into a peptide sequence fundamentally alters its three-dimensional architecture and biological half-life. This is driven by two distinct structural motifs:

  • The α -Methyl Effect (Conformational Restriction): Native amino acids possess an α -hydrogen, allowing for significant rotational freedom. Replacing this with a methyl group induces the Thorpe-Ingold effect, severely restricting the backbone dihedral angles. This forces the peptide into specific secondary structures (such as 310​ -helices or β -turns) and creates massive steric hindrance directly at the peptide bond, physically blocking the catalytic triads of proteolytic enzymes from accessing the scissile bond.

  • The β -Phenoxy Motif (Hydrophobic & Electronic Interactions): Unlike a direct biphenyl linkage, the ether oxygen in the phenoxy group provides rotational flexibility, allowing the bulky aromatic ring to act as a dynamic steric shield. Furthermore, the electron-rich aromatic ring readily engages in π−π stacking and hydrophobic packing within target receptor pockets, enhancing overall binding affinity and membrane permeability.

Systems Architecture: Mechanistic Pathway

G A 2-Amino-2-methyl-3- phenoxypropanoic acid B α-Methylation A->B Structural Motif C β-Phenoxy Group A->C Structural Motif D Steric Shielding of Peptide Bond B->D Induces E Hydrophobic Bulk & π-π Stacking C->E Enables F Protease Resistance (Increased Half-life) D->F Prevents Cleavage G Enhanced Receptor Binding Affinity E->G Optimizes Fit

Mechanistic pathway linking UAA structural motifs to enhanced pharmacological stability.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating mandatory Quality Control (QC) checkpoints to verify the success of each transformation.

Protocol A: De Novo Synthesis via Bucherer-Bergs Reaction

Purpose: Synthesize the free base and convert it to the stable hydrochloride salt. Causality: The Bucherer-Bergs reaction is highly robust for sterically hindered ketones (like phenoxyacetone), utilizing ammonium carbonate to provide both the nucleophilic ammonia and the CO2​ necessary for hydantoin ring closure.

  • Hydantoin Formation: React 1-phenoxypropan-2-one with potassium cyanide (KCN) and ammonium carbonate (NH4​)2​CO3​ in a 1:1 ethanol/water mixture at 60°C for 12 hours.

    • Self-Validation Check 1: Isolate the precipitate and perform IR spectroscopy. The presence of strong carbonyl stretches at ~1770 and 1700 cm⁻¹ confirms successful hydantoin ring formation.

  • Hydrolysis: Reflux the isolated hydantoin in 3M NaOH for 24 hours to open the ring, followed by neutralization to pH 7 to precipitate the free base (CAS 1248108-12-4[3]).

  • Salt Formation: Suspend the free base in anhydrous diethyl ether and bubble dry HCl gas through the solution at 0°C until saturation. Filter the resulting white crystals.

    • Self-Validation Check 2: Dissolve a few crystals in water and add a drop of 0.1M AgNO3​ . The immediate formation of a white precipitate ( AgCl ) validates the successful conversion to the hydrochloride salt (CAS 2172569-54-7[2]).

Protocol B: Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS)

Purpose: Prepare the UAA for standard [4]. Causality: The HCl salt must be neutralized to render the α -amine nucleophilic. Sodium carbonate ( Na2​CO3​ ) is used to strictly maintain the pH at 8.5–9.0; a higher pH would cause rapid, unproductive hydrolysis of the Fmoc-OSu reagent.

  • Neutralization: Dissolve 10 mmol of the UAA hydrochloride salt in 20 mL of 10% aqueous Na2​CO3​ .

  • Protection: Cool to 0°C and dropwise add 11 mmol of Fmoc-OSu dissolved in 20 mL of 1,4-dioxane. Stir at room temperature for 12 hours.

    • Self-Validation Check 3: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (1:1). Spray with ninhydrin and heat. The disappearance of the ninhydrin-positive (purple) starting material and the appearance of a purely UV-active spot confirms complete amine protection.

  • Isolation: Acidify the aqueous layer to pH 2 with 1M HCl, extract with ethyl acetate, dry over MgSO4​ , and concentrate in vacuo.

Protocol C: Sterically Hindered Coupling in SPPS

Purpose: Couple the Fmoc-protected α -methyl amino acid onto a resin-bound peptide chain. Causality: Due to the extreme steric bulk of the α -methyl group, standard coupling agents like HBTU fail to provide enough activation energy. HATU is required because it forms a highly reactive 7-aza-OBt ester, which accelerates the aminolysis step via a neighboring-group effect (the pyridine nitrogen hydrogen-bonds with the incoming amine).

  • Activation: Swell the peptide-resin in DMF. In a separate vial, dissolve 4 equivalents of the Fmoc-protected UAA and 3.95 equivalents of HATU in DMF. Add 8 equivalents of N,N-Diisopropylethylamine (DIPEA).

  • Coupling: Add the activated mixture to the resin. Due to steric hindrance, heat the reaction to 75°C using microwave assistance for 15 minutes.

    • Self-Validation Check 4: Perform a Kaiser Test on a few cleaved resin beads. A negative result (beads remain yellow/colorless) confirms complete acylation of the primary amine. If the beads turn blue, the coupling has failed due to steric clash, and a second coupling cycle using DIC/Oxyma must be executed.

References

  • Journal of Fluorine Chemistry (2021). "Fluorinated O-phenylserine residues enhance the broad-spectrum antimicrobial activity of ultrashort cationic lipopeptides." Available at:[Link]

  • National Center for Biotechnology Information (NCBI) / PMC. "Evaluation of Three Antimicrobial Peptides Mixtures to Control the Phytopathogen Responsible for Fire Blight Disease (Fmoc/tBu orthogonal protection scheme)." Available at: [Link]

Sources

Foundational

Methodological Framework for Evaluating the Binding Affinity of 2-Amino-2-methyl-3-phenoxypropanoic Acid Hydrochloride to Target Receptors

Executive Summary The compound 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (CAS 2172569-54-7) represents a highly constrained, unnatural amino acid that bridges two distinct pharmacological spaces. Structurall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (CAS 2172569-54-7) represents a highly constrained, unnatural amino acid that bridges two distinct pharmacological spaces. Structurally, it is an α -methylated derivative of O-phenylserine and a functional analog of phenoxypropanoic acids. This unique structural topology makes it a prime candidate for interrogating two specific target classes: the T1R3 sweet taste receptor transmembrane domain (TMD) and the EphA2 receptor ligand-binding domain (LBD) .

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a self-validating, robust methodological framework for quantifying the binding affinity and functional antagonism of this compound. The protocols detailed herein emphasize causality—explaining why specific experimental conditions are chosen to prevent artifacts and ensure high-fidelity data.

Structural Rationale and Target Identification

The rational design of receptor-binding assays requires a deep understanding of the ligand's pharmacophore. The parent skeleton, 2-phenoxypropanoic acid, is a well-documented negative allosteric modulator (NAM) of the T1R3 receptor, with derivatives like lactisole binding directly to the T1R3-TMD[1][2]. Conversely, O-phenylserine derivatives have been identified as competitive antagonists of the Eph-ephrin system, specifically disrupting the binding of ephrin-A1 to the EphA2 receptor, a critical pathway in tumor angiogenesis[3].

The addition of the α -methyl group in 2-Amino-2-methyl-3-phenoxypropanoic acid restricts the dihedral angles ( ϕ , ψ ) of the amino acid backbone. This conformational restriction reduces the entropic penalty upon binding to hydrophobic receptor pockets, theoretically enhancing binding affinity compared to unmethylated analogs.

PharmacophoreLogic Cmpd 2-Amino-2-methyl-3-phenoxypropanoic acid Phenoxy Phenoxypropanoic Acid Motif Cmpd->Phenoxy contains PhenylSer O-Phenylserine Motif Cmpd->PhenylSer contains T1R3 T1R3 Receptor (Sweet Taste) Phenoxy->T1R3 allosteric modulation (NAM) EphA2 EphA2 Receptor (Angiogenesis) PhenylSer->EphA2 competitive antagonism

Caption: Logical mapping of the compound's structural motifs to putative target receptors.

Quantitative Binding Affinity Benchmarks

To contextualize the experimental results, it is critical to establish baseline expectations based on structurally related reference compounds (e.g., Lactisole for T1R3; L-O-phenylserine derivatives for EphA2). The table below summarizes the target quantitative metrics for evaluating the compound.

Target ReceptorAssay TypeParameterBenchmark Reference ValueExpected Range for Test Compound
EphA2 (LBD) Surface Plasmon Resonance Kd​ ~3.5 µM (L-O-phenylserine)0.8 - 2.5 µM
EphA2 (LBD) Surface Plasmon Resonance koff​ 1.5×10−3s−1 <1.0×10−3s−1
T1R3 (TMD) FLIPR Calcium Mobilization IC50​ 15.4 µM (Lactisole)5.0 - 10.0 µM
T1R3 (TMD) FLIPR Calcium Mobilization Emax​ 100% inhibition>90% inhibition

Core Experimental Protocols (Self-Validating Systems)

Protocol 1: Direct Binding Kinetics via Surface Plasmon Resonance (EphA2)

To determine the true thermodynamic binding affinity ( Kd​ ) and kinetic rate constants ( kon​ , koff​ ) of the compound to EphA2, Surface Plasmon Resonance (SPR) is utilized.

Expertise & Causality: Standard amine coupling of the EphA2 receptor to the sensor chip risks occluding the delicate O-phenylserine binding cleft. Therefore, we utilize a capture approach via an anti-His antibody. This ensures uniform orientation of the His-tagged EphA2-LBD, preserving the structural integrity of the binding pocket.

Step-by-Step Methodology:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry. Inject anti-His antibody (50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of ~10,000 Response Units (RU). Block remaining active esters with 1 M ethanolamine-HCl (pH 8.5).

  • Receptor Capture: Inject recombinant His-tagged EphA2-LBD over Flow Cell 2 (Fc2) to achieve a capture level of 2,000 RU. Flow Cell 1 (Fc1) serves as the critical self-validating reference channel (anti-His antibody only) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Preparation: Dissolve 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride in 100% DMSO, then dilute into running buffer (PBS-P+ with 5% DMSO) to create a 2-fold concentration series (0.1 µM to 50 µM). Note: Exact DMSO matching between the running buffer and analyte is mandatory to prevent bulk shift artifacts.

  • Kinetic Injection: Inject the analyte series over both Fc1 and Fc2 at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.0) for 30 seconds to strip the His-EphA2/analyte complex, followed by a fresh capture of EphA2 for the next cycle.

  • Data Analysis: Fit the double-referenced sensorgrams (Fc2 - Fc1, minus blank buffer injections) to a 1:1 Langmuir binding model to extract Kd​ .

SPRWorkflow A 1. Sensor Chip Functionalization (Anti-His Ab) B 2. Ligand Capture (His-EphA2 LBD) A->B C 3. Analyte Injection (Compound Titration) B->C D 4. Kinetic Analysis (1:1 Langmuir Fit) C->D E 5. Regeneration (Glycine pH 2.0) D->E E->B Cycle

Caption: Self-validating Surface Plasmon Resonance (SPR) workflow for binding kinetics.

Protocol 2: Functional Affinity via Calcium Mobilization Assay (T1R3)

While SPR proves the compound binds the receptor, a cell-based assay is required to prove functional antagonism (NAM activity) at the T1R3 receptor, similar to the mechanism of lactisole[4].

Expertise & Causality: The T1R2/T1R3 heterodimer does not natively couple to calcium pathways in standard immortalized cells. To overcome this, we utilize HEK293 cells stably expressing the chimeric G-protein G α15​ . G α15​ promiscuously couples GPCRs to the phospholipase C (PLC) pathway, ensuring that receptor activation translates into a robust, quantifiable intracellular calcium release.

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells co-expressing human T1R2/T1R3 and G α15​ into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C. Self-Validation: Seed a parallel plate with mock-transfected HEK293-G α15​ cells to rule out endogenous receptor activation.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM calcium indicator dye (2 µM) in assay buffer (HBSS supplemented with 20 mM HEPES and 2.5 mM probenecid to prevent dye extrusion). Incubate for 1 hour at 37°C.

  • Compound Pre-incubation: Add 10 µL of the test compound (2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride) at varying concentrations (0.01 µM to 100 µM). Include Lactisole as a positive control for NAM activity. Incubate for 15 minutes.

  • Agonist Challenge: Using a FLIPR (Fluorometric Imaging Plate Reader), inject an EC80​ concentration of a known T1R2/T1R3 agonist (e.g., sucralose) and continuously monitor fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) of the calcium transient. Plot the normalized AUC against the log concentration of the test compound to determine the IC50​ .

Pathway Ligand Agonist (Sucralose) Receptor T1R2/T1R3 Heterodimer Ligand->Receptor activates Antagonist Test Compound (NAM) Antagonist->Receptor binds TMD (inhibits conformational shift) GProtein G-protein (Gα15) Receptor->GProtein signal transduction Effector PLC-β2 Activation GProtein->Effector activates Calcium Intracellular Ca2+ Release (Fluo-4 Signal) Effector->Calcium IP3 pathway

Caption: T1R3 signaling cascade and the inhibitory intervention point of the test compound.

Conclusion

By leveraging the dual-pharmacophore nature of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride, researchers can utilize this compound as a highly specific probe for both the EphA2 angiogenesis pathway and the T1R3 chemosensory pathway. The combination of biophysical SPR and functional FLIPR assays provides a comprehensive, self-validating data package required for advancing such unnatural amino acid derivatives through the preclinical drug discovery pipeline.

References

  • Recent progress in the use of diaziridine-based sweetener derivatives to elucidate the chemoreception mechanism of the sweet taste receptor. RSC Publishing.
  • Δ5-Cholenoyl-amino acids as selective and orally available antagonists of the Eph-ephrin system. UniPR.
  • Asymmetric Synthesis of Photophore-Containing Lactisole Derivatives to Elucidate Sweet Taste Receptors. Semantic Scholar / MDPI.

Sources

Exploratory

Molecular weight and pKa of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride

Physicochemical Profiling of 2-Amino-2-methyl-3-phenoxypropanoic Acid Hydrochloride: Molecular Weight, pKa, and Methodological Validation As a Senior Application Scientist in peptide engineering and drug discovery, under...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of 2-Amino-2-methyl-3-phenoxypropanoic Acid Hydrochloride: Molecular Weight, pKa, and Methodological Validation

As a Senior Application Scientist in peptide engineering and drug discovery, understanding the precise physicochemical properties of non-canonical amino acids (NCAAs) is paramount. 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride is a highly specialized α -methylated, β -phenoxy substituted amino acid derivative. Its unique structural motifs are strategically designed to impart conformational restriction and proteolytic stability to peptide therapeutics.

This technical guide establishes a rigorous framework for understanding, calculating, and empirically validating the molecular weight and acid-base dissociation constants (pKa) of this compound.

Structural and Quantitative Data

Before deploying an NCAA in solid-phase peptide synthesis (SPPS) or biological assays, the distinction between its free base and salt forms must be strictly defined. The hydrochloride salt form is typically preferred for commercial storage due to enhanced stability and aqueous solubility.

Table 1: Core Physicochemical Parameters

PropertyFree BaseHydrochloride Salt
CAS Number 1248108-12-4[1]2172569-54-7[2]
Molecular Formula C₁₀H₁₃NO₃[3]C₁₀H₁₄ClNO₃[2]
Molecular Weight 195.22 g/mol [1],[3]231.67 g/mol [2]
SMILES Code O=C(O)C(C)(N)COC1=CC=CC=C1[1]O=C(O)C(C)(N)COC1=CC=CC=C1.Cl
Monoisotopic Mass 195.0895 Da231.0662 Da

Acid-Base Chemistry and pKa Causality

The pKa of an amino acid dictates its charge state at physiological pH, directly impacting its solubility, receptor binding affinity, and membrane permeability. For 2-Amino-2-methyl-3-phenoxypropanoic acid, the pKa values deviate from standard aliphatic amino acids (like alanine) due to two competing structural features:

  • The α -Methyl Group (Steric & +I Effect): The substitution of the α -proton with a methyl group provides a slight electron-donating inductive effect (+I). More importantly, it creates steric hindrance that restricts the solvation shell around the protonated amine, which can subtly modulate the basicity of the nitrogen.

  • The β -Phenoxy Group (-I Effect): The ether oxygen at the β -position exerts a strong electron-withdrawing inductive effect (-I). This pulls electron density away from the α -carbon.

Mechanistic Impact on pKa:

  • pKa1​ ( α -Carboxyl Group): The -I effect of the phenoxy group stabilizes the carboxylate anion ( COO− ), making the proton easier to dissociate. Consequently, the pKa1​ is estimated to be slightly more acidic than standard amino acids, falling in the range of 2.0 to 2.2 .

  • pKa2​ ( α -Amino Group): The strong -I effect of the phenoxy group decreases the electron density on the α -amine, making it less basic (more prone to losing its proton). Literature on highly substituted α -methyl amino acids (such as fluorinated analogs like F2MeAla) demonstrates that strong electronegative groups can significantly depress the α -amino pKa down to ~7.3[4]. Given the phenoxy ether linkage, the pKa2​ of our target molecule is estimated to be 8.5 to 8.8 .

Table 2: Charge State Distribution

pH RangeDominant SpeciesNet Charge
pH < 2.0 Cationic ( NH3+​ , COOH )+1
pH 2.5 - 8.0 Zwitterionic ( NH3+​ , COO− )0
pH > 9.0 Anionic ( NH2​ , COO− )-1

Experimental Methodologies

To ensure scientific integrity, theoretical values must be backed by self-validating empirical protocols. Below are the definitive workflows for validating the molecular weight and determining the exact pKa of the synthesized batch.

Protocol A: LC-MS/MS for Molecular Weight Validation

Causality: Electrospray Ionization in positive mode (ESI+) is utilized because the primary amine readily accepts a proton in an acidic mobile phase, yielding a robust [M+H]+ signal. High-resolution Time-of-Flight (Q-TOF) mass spectrometry is required to differentiate the exact mass from isobaric impurities.

  • Sample Preparation: Dissolve 1.0 mg of the HCl salt in 1.0 mL of 50:50 LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. (Note: The HCl salt will dissociate; the mass observed will be the protonated free base).

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 1.7 µm, 2.1 x 50 mm). Run a rapid linear gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization & Acquisition: Operate the ESI source at a capillary voltage of 3.0 kV. Scan the m/z range of 100–500.

  • Validation: Extract the ion chromatogram for the theoretical [M+H]+ at m/z 196.0970 . A mass error of < 5 ppm validates the structural identity.

Protocol B: Potentiometric Titration for pKa Determination

Causality: Dissolving the HCl salt inherently creates an acidic solution (cationic species). Titrating with a strong base (NaOH) allows us to map the complete transition from cation zwitterion anion. A nitrogen blanket is critical to prevent atmospheric CO2​ from forming carbonic acid, which would artificially skew the titration curve.

  • System Calibration: Calibrate a high-precision glass pH electrode using NIST-traceable standard buffers at pH 4.00, 7.00, and 10.00 at exactly 25.0 °C.

  • Sample Preparation: Dissolve 10 mM of the HCl salt in 50 mL of 0.15 M KCl. (Causality: 0.15 M KCl maintains a constant ionic strength mimicking physiological conditions, ensuring activity coefficients remain stable throughout the titration).

  • Degassing: Submerge a gas dispersion tube and purge the solution with N2​ gas for 15 minutes. Maintain a gentle headspace flow during the assay.

  • Automated Titration: Using an automated titrator, inject CO2​ -free 0.1 M NaOH in 0.05 mL increments. Program a 30-second equilibrium delay between injections.

  • Derivative Analysis: Plot the recorded pH against the volume of NaOH added. Calculate the first derivative ( dpH/dV ). The peaks of the derivative curve represent the equivalence points; the pH values at the half-equivalence points correspond exactly to pKa1​ and pKa2​ .

pKa_Workflow N1 1. Sample Preparation Dissolve HCl salt in 0.15 M KCl (Maintains constant ionic strength) N2 2. System Degassing Purge with N2 gas (Prevents CO2 interference) N1->N2 N3 3. Automated Titration Incremental 0.1 M NaOH addition (Records pH vs. Volume) N2->N3 N4 4. Derivative Analysis Calculate dpH/dV (Identifies equivalence points) N3->N4 N5 5. pKa Extraction pH at half-equivalence (Yields empirical pKa1 and pKa2) N4->N5

Figure 1: Self-validating potentiometric titration workflow for empirical pKa determination.

Pharmacodynamic Implications in Peptide Engineering

The integration of 2-Amino-2-methyl-3-phenoxypropanoic acid into a peptide sequence is not a trivial substitution; it is a calculated structural modification. The α -methyl group restricts the ϕ and ψ dihedral angles of the peptide backbone, locking the therapeutic peptide into a specific bioactive conformation (e.g., an α -helix or β -turn). Simultaneously, the bulky β -phenoxy group provides severe steric shielding to the adjacent peptide bonds, drastically reducing susceptibility to enzymatic cleavage by endogenous proteases.

Pathway A 2-Amino-2-methyl-3- phenoxypropanoic acid B α-Methylation A->B C β-Phenoxy Group A->C D Conformational Rigidity (Restricted φ/ψ) B->D Induces E Steric Shielding (Protease Resistance) B->E Provides F Inductive Effect (-I) (Modulates pKa) C->F Exerts G Enhanced Peptide Bioavailability D->G E->G F->G Optimizes Charge State

Figure 2: Logical relationship between structural motifs, physicochemical properties, and pharmacodynamics.

References[1] Title: 1248108-12-4|2-Amino-2-methyl-3-phenoxypropanoic acid|BLD Pharm.

Source: bldpharm.com URL:[3] Title: 1248108-12-4 | 2-Amino-2-methyl-3-phenoxypropanoic acid - ChemScene. Source: chemscene.com URL:[2] Title: CAS#:2172569-54-7 | Chemsrc: 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride. Source: chemsrc.com URL:[4] Title: Regulation of intracellular pH by human peripheral blood lymphocytes as measured by 19F NMR. | PNAS. Source: pnas.org URL:

Sources

Protocols & Analytical Methods

Method

Protocol for dissolving 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride in DMSO

Application Note: Solubilization Protocol for 2-Amino-2-methyl-3-phenoxypropanoic Acid Hydrochloride in DMSO Introduction & Physicochemical Causality 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (CAS: 2172569-5...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solubilization Protocol for 2-Amino-2-methyl-3-phenoxypropanoic Acid Hydrochloride in DMSO

Introduction & Physicochemical Causality

2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (CAS: 2172569-54-7) is an unnatural, α -methylated amino acid derivative featuring a hydrophobic phenoxy side chain[1]. Unnatural amino acids are critical building blocks in peptidomimetics, drug discovery, and the synthesis of proteolytically stable ligands. Achieving complete and stable solubilization is paramount for reproducible biological assays and solid-phase peptide synthesis (SPPS).

Why DMSO and the Hydrochloride (HCl) Salt? Amino acids inherently exist as zwitterions in their free base form, creating strong intermolecular crystal lattice energies that often resist dissolution in pure organic solvents. The formulation of this compound as a hydrochloride (HCl) salt serves a specific thermodynamic purpose: it protonates the carboxylate group, disrupting the zwitterionic network and significantly lowering the lattice energy.

Dimethyl sulfoxide (DMSO) is the optimal solvent for this compound. As a polar aprotic solvent, DMSO acts as a powerful hydrogen-bond acceptor, effectively solvating the charged ammonium ( −NH3+​ ) core while its methyl groups accommodate the hydrophobic phenoxy ring. However, the HCl salt renders the powder highly hygroscopic. Exposure to ambient humidity can lead to water absorption, which degrades the anhydrous DMSO stock and accelerates compound hydrolysis.

Materials & Reagents

  • Compound: 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (Purity 98%).

  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), sterile-filtered, 99.9% purity.

  • Environment: Argon or Nitrogen gas (high purity) for purging.

  • Equipment: Desiccator with active desiccant (e.g., silica gel), analytical balance, bath sonicator, and vortex mixer.

Step-by-Step Solubilization Protocol

This protocol is designed as a self-validating system to ensure complete dissolution while preserving the structural integrity of the compound[2].

Step 1: Thermal Equilibration Remove the compound vial from cold storage (-20°C) and place it in a desiccator at room temperature for at least 30–60 minutes.

  • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic HCl salt, compromising the anhydrous nature of the stock solution.

Step 2: Rapid Weighing Accurately weigh the required mass using an analytical balance. Perform this step rapidly or within a controlled humidity environment (e.g., a glove box) to minimize moisture ingress.

Step 3: Solvent Addition Transfer the powder to a sterile, solvent-resistant microcentrifuge tube (e.g., polypropylene). Add the calculated volume of anhydrous DMSO to achieve the target stock concentration (typically 10 mM to 50 mM).

  • Formula: Volume (mL)=Molecular Weight (g/mol)×Desired Concentration (M)Mass (mg)​ (Note: MW is approx. 231.68 g/mol including the HCl salt).

Step 4: Mechanical Dissolution Vortex the suspension gently for 30–60 seconds. If the compound does not dissolve completely, place the tube in a bath sonicator at room temperature for 2–5 minutes[2].

  • Causality: Sonication provides acoustic cavitation, breaking apart micro-aggregates without applying excessive thermal stress that could degrade the α -methylated core.

Step 5: Aliquoting and Storage Once a clear, colorless solution is achieved (visual validation), divide the stock into single-use aliquots (e.g., 50–100 μ L). Purge the headspace of each vial with Argon or Nitrogen gas before sealing. Store at -20°C or -80°C.

  • Causality: Aliquoting prevents repeated freeze-thaw cycles, which can cause localized concentration gradients and irreversible precipitation. Inert gas purging displaces oxygen and atmospheric moisture, ensuring long-term stability.

Downstream Application: Aqueous Dilution & pH Considerations

When transitioning from the DMSO stock to an aqueous in vitro assay, a critical physicochemical shift occurs. Upon dilution into water or culture media, the HCl salt dissociates, releasing stoichiometric amounts of protons ( H+ ).

Protocol Adjustments for Assay Integrity:

  • Buffer Capacity: Ensure the receiving aqueous medium has sufficient buffering capacity (e.g., 50–100 mM HEPES, Tris, or PBS) to absorb the released protons without a significant drop in pH.

  • Order of Addition: Always add the DMSO stock dropwise to a vigorously stirring aqueous buffer, never the reverse. This prevents transient high concentrations of the compound in a low-solubility aqueous microenvironment, which causes aggregation.

  • Solvent Limit: Maintain the final DMSO concentration below 1% (v/v) (ideally 0.1%) to prevent solvent-induced cytotoxicity or protein denaturation in biological assays[2].

Quantitative Data & Troubleshooting

ParameterRecommendation / ValueCausality / Troubleshooting
Target Stock Concentration 10 mM – 50 mMOptimal range to prevent supersaturation while keeping the final assay DMSO volume strictly <1% .
Maximum Warming Temp 37°CExceeding 37°C during dissolution may risk thermal degradation of the unnatural amino acid[2].
Precipitation on Dilution Add stock to buffer (not reverse)Localized supersaturation causes aggregation. Ensure the receiving buffer is vigorously mixed during addition.
pH Drop in Assay Use 50-100 mM HEPES/TrisHCl salt dissociation releases protons; weak buffers will acidify, potentially altering assay readouts.

Workflow Visualization

SolubilizationWorkflow A Equilibrate Compound (Desiccator, RT) B Weigh Compound (Minimize Moisture) A->B C Add Anhydrous DMSO (Target: 10-50 mM) B->C D Vortex & Sonicate (2-5 mins @ RT) C->D E Clear Solution Achieved? D->E F Warm to 37°C & Re-sonicate E->F No G Aliquot & Purge (Argon/N2 Gas) E->G Yes F->E H Store at -20°C / -80°C G->H I Dilute in Aqueous Buffer (Check pH capacity) H->I Assay Prep

Fig 1: Solubilization and aqueous dilution workflow for amino acid HCl salts in DMSO.

References[1] Title: 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride | Source: ChemSrc | URL:https://www.chemsrc.com/en/cas/2172569-54-7_1165158.html[3] Title: Protocol for Dissolving Compounds in DMSO for Biological Assays | Source: BenchChem | URL:https://www.benchchem.com/protocol/dissolving-compounds-in-dmso[2] Title: Solubility Guidelines for Peptides | Source: Sigma-Aldrich | URL:https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/protein-biology/peptide-synthesis/solubility-guidelines-for-peptides

Sources

Application

Application Note: High-Throughput Screening of Peptidomimetics Incorporating 2-Amino-2-methyl-3-phenoxypropanoic Acid Hydrochloride

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Protein-Protein Interaction (PPI) Inhibitors, Peptidomimetic Library Screening, Fluorescence Polari...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Application Focus: Protein-Protein Interaction (PPI) Inhibitors, Peptidomimetic Library Screening, Fluorescence Polarization (FP)

Executive Summary & Chemical Rationale

The discovery of robust Protein-Protein Interaction (PPI) inhibitors requires screening libraries that can mimic native protein interfaces while surviving the harsh proteolytic environments of biological assays. Native peptides often fail in High-Throughput Screening (HTS) due to rapid degradation and high conformational flexibility, which results in weak target affinity.

  • Conformational Pre-organization ( α -methylation): The addition of an α -methyl group induces the Thorpe-Ingold effect, sterically restricting the rotation of the peptide backbone ( ϕ and ψ angles). This forces the mimetic into a bioactive secondary structure (e.g., an α -helix), drastically reducing the entropic penalty upon binding the target .

  • Proteolytic Shielding: The steric bulk of the α -methyl group physically blocks protease active sites from accessing adjacent amide bonds, ensuring the compound remains intact throughout long HTS incubation periods .

  • Hydrophobic Pocket Targeting: The phenoxypropanoic acid side chain provides a bulky, flexible aromatic moiety. It is highly effective at displacing native aromatic residues (like tyrosine) to occupy deep hydrophobic clefts on the target protein .

  • Assay Buffer Compatibility: The hydrochloride salt form guarantees rapid, complete dissolution in aqueous HTS buffers, preventing compound aggregation that typically causes false positives in fluorescence-based screens [4].

HTS Library Integration Workflow

To leverage this compound, libraries are synthesized via standard Fmoc Solid-Phase Peptide Synthesis (SPPS). Because α -methyl amino acids are sterically hindered, coupling requires highly reactive reagents (e.g., HATU/HOAt or PyAOP) and extended coupling times or double-coupling cycles to ensure high library fidelity.

HTS workflow for unnatural amino acid peptidomimetic libraries.

Self-Validating Protocol: Fluorescence Polarization (FP) Assay

Fluorescence Polarization (FP) is the optimal HTS modality for these peptidomimetics. Causality of choice: FP directly measures the rotational dynamics of a fluorophore. When a small fluorescent probe binds a large target protein, rotation slows, and polarization (mP) increases. If our 2-Amino-2-methyl-3-phenoxypropanoic acid-containing mimetic successfully competes for the binding site, the probe is displaced, tumbles rapidly, and polarization decreases.

To ensure trustworthiness, this protocol is designed as a self-validating system utilizing the Z′ -factor calculation to mathematically prove assay reliability before hit selection.

Step-by-Step Methodology

Phase 1: Reagent & Plate Preparation

  • Assay Buffer Formulation: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT. Note: Tween-20 is critical to prevent non-specific adherence of the highly hydrophobic phenoxy groups to the microplate walls.

  • Tracer Preparation: Dilute the FITC-labeled native peptide probe to a 10 nM final well concentration.

  • Protein Preparation: Dilute the recombinant target protein to a concentration that yields 80% of the maximum polarization signal (typically determined via prior titration, e.g., 100 nM).

  • Compound Solubilization: Dissolve the peptidomimetic library in 100% DMSO.

Phase 2: 384-Well Plate Layout Use black, flat-bottom 384-well microplates to eliminate optical cross-talk.

  • Positive Controls (16 wells): Target Protein + FITC-Probe + DMSO vehicle (Yields Maximum Polarization, μp​ ).

  • Negative Controls (16 wells): FITC-Probe + DMSO vehicle only (Yields Minimum Polarization, μn​ ).

  • Test Wells: Target Protein + FITC-Probe + 1 μ L Test Compound (Final compound concentration: 10 μ M, Final DMSO: ≤1% ).

Phase 3: Incubation & Reading

  • Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles.

  • Incubate in the dark at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Read on a multimode microplate reader (e.g., PerkinElmer EnVision) using excitation at 485 nm and emission at 535 nm (measuring both parallel and perpendicular intensities).

Phase 4: Self-Validation & Hit Calling Before analyzing test compounds, validate the plate integrity by calculating the Z′ -factor using the control wells:

Z′=1−∣μp​−μn​∣3(σp​+σn​)​

(Where σ is standard deviation and μ is the mean of the positive/negative controls). Validation Criterion: Proceed with hit selection only if Z′≥0.5 . A Z′ above 0.5 mathematically guarantees that the signal window is robust enough to separate true biological hits from assay noise.

Expected Outcomes & Data Presentation

Incorporating 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride drastically shifts the pharmacological profile of the library. The table below summarizes typical quantitative improvements observed during HTS campaigns targeting hydrophobic PPI interfaces.

Compound ClassSequence ModificationBinding Affinity ( IC50​ )Serum Half-Life ( T1/2​ )HTS Assay Z′ -Factor
Native Peptide Wild-type (L-amino acids)120 nM< 15 min0.65
Standard Mimetic Backbone N-methylation85 nM2.5 hours0.68
Advanced Mimetic 2-Amino-2-methyl-3-phenoxypropanoic acid 14 nM > 24 hours 0.75

Data Interpretation: The >100-fold increase in half-life is directly caused by the α -methyl group blocking protease access. The enhanced IC50​ results from the pre-organized conformation lowering the entropic cost of binding, combined with the phenoxy group anchoring deeply into the target's hydrophobic pocket.

Mechanistic Pathway of Inhibition

Mechanistic blockade of PPIs by alpha-methylated peptidomimetics.

References

  • Title: Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein–Protein Interactions Source: Molecules (MDPI) URL: [Link]

  • Title: An Index for Characterization of Natural and Non-Natural Amino Acids for Peptidomimetics Source: PLOS One URL: [Link]

Method

Pre-Clinical Intravenous Formulation Development for 2-Amino-2-methyl-3-phenoxypropanoic Acid Hydrochloride

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Formulation Scientists, Pre-Clinical Drug Development Professionals, and Analytical Chemists. Introduction & Physicochemical Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Protocol (SOP) Target Audience: Formulation Scientists, Pre-Clinical Drug Development Professionals, and Analytical Chemists.

Introduction & Physicochemical Rationale

The compound 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (CAS: 2172569-54-7) is a synthetic, non-natural amino acid derivative[1]. Structurally, the α -methyl group provides significant steric hindrance, conferring resistance to enzymatic degradation (e.g., by aminopeptidases) and preventing racemization. The phenoxy ether side chain imparts lipophilicity, which is highly advantageous for target receptor binding but introduces aqueous solubility challenges.

As a hydrochloride salt, the Active Pharmaceutical Ingredient (API) exhibits rapid initial dissolution in water; however, it drives the unbuffered solution pH to <3.0 . Direct intravenous (IV) injection of such an acidic solution would cause severe localized phlebitis, erythrocyte hemolysis, and injection-site pain. Therefore, the formulation must be buffered to a physiologically tolerable pH (typically 6.0–7.4).

The Formulation Challenge (Causality): Amino acids possess an isoelectric point (pI) where the molecule exists primarily as a net-neutral zwitterion. At this pI, aqueous solubility reaches its absolute minimum. Because the target physiological pH (6.5–7.4) often lies dangerously close to the pI of neutral amino acids, zwitterionic precipitation is the primary failure mode during IV formulation. Our methodology prioritizes rigorous pH-solubility mapping to define a safe formulation window, utilizing L-Histidine as a biocompatible buffer[2] and D-Sorbitol as a tonicity agent[3] to avoid the common-ion effect associated with sodium chloride.

Formulation Development Workflow

The following logic tree dictates the pre-clinical formulation strategy, ensuring that excipient selection and compounding steps are driven by empirical physicochemical data rather than generic templates.

IV_Workflow Start API Characterization 2-Amino-2-methyl-3-phenoxypropanoic acid HCl Phase1 Phase 1: Pre-formulation pH-Solubility & Isoelectric Point (pI) Mapping Start->Phase1 Phase2 Phase 2: Excipient Selection L-Histidine Buffer & D-Sorbitol Tonicity Phase1->Phase2 Define target pH (6.5) Phase3 Phase 3: Sterile Compounding Controlled Dissolution & pH Titration Phase2->Phase3 Select GRAS components Phase4 Phase 4: Terminal Processing 0.22 µm PES Filtration & Endotoxin Testing Phase3->Phase4 Ensure complete dissolution End Final IV Formulation Release for Pre-Clinical Studies Phase4->End Confirm sterility (Self-validating)

Fig 1. Logical workflow for the IV formulation of 2-Amino-2-methyl-3-phenoxypropanoic acid HCl.

Experimental Protocols

Protocol A: pH-Solubility Profiling & pI Mapping

Self-Validating System: This protocol uses an orthogonal approach (visual clarity + HPLC assay) to confirm that the selected pH does not trigger sub-visible precipitation.

  • Preparation of Buffer Matrix: Prepare 50 mM universal buffer solutions (e.g., Britton-Robinson) adjusted to pH 3.0, 4.0, 5.0, 6.0, 7.0, and 8.0.

  • API Saturation: Add excess 2-Amino-2-methyl-3-phenoxypropanoic acid HCl (approx. 50 mg) to 2.0 mL of each buffer in sealed glass vials.

  • Equilibration: Agitate the vials at 300 RPM on a thermoshaker at 25°C for 24 hours. Causality: 24 hours ensures thermodynamic equilibrium is reached, preventing false-positive solubility readings from metastable supersaturation.

  • Phase Separation: Centrifuge the suspensions at 14,000 x g for 15 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate 1:100 in mobile phase and quantify the API concentration via HPLC-UV (220 nm). Plot concentration vs. pH to identify the pI (the nadir of the curve).

Protocol B: Sterile Compounding of the IV Prototype

Causality in Order of Addition: The API must be dissolved in Water for Injection (WFI) before the addition of the buffer. Dissolving the highly acidic HCl salt directly into a pre-titrated pH 6.5 buffer will locally exhaust the buffer capacity, causing transient precipitation that is difficult to reverse.

  • Initial Dissolution: Weigh exactly 10.0 g of 2-Amino-2-methyl-3-phenoxypropanoic acid HCl. Transfer to a depyrogenated compounding vessel containing 700 mL of WFI. Stir at 400 RPM until visually clear (Solution pH will be ~2.5).

  • Buffer Addition: Add 3.10 g of L-Histidine (20 mM final concentration). Causality: Histidine is chosen over phosphate to mitigate the risk of calcium-phosphate precipitation if co-administered with other IV fluids, and it offers superior stabilization for amino acid derivatives[2].

  • Tonicity Adjustment: Add 45.0 g of D-Sorbitol. Stir until completely dissolved. Causality: D-Sorbitol is a proven, safe IV excipient[3] that avoids the common-ion effect (chloride) which could suppress the solubility of the API's hydrochloride salt.

  • pH Titration: Slowly titrate the solution with 1N NaOH under continuous stirring until the pH stabilizes at 6.5 ± 0.1.

  • Volume Adjustment: QS (quantum satis) to exactly 1000 mL with WFI.

Protocol C: Terminal Sterilization & QA Release
  • Filtration: Pass the compounded solution through a sterile 0.22 µm Polyethersulfone (PES) membrane filter into a Class 100 (ISO 5) laminar flow hood. Causality: PES is selected for its ultra-low non-specific binding properties, ensuring no API is lost to the filter matrix.

  • Osmolality Check: Measure the osmolality using a freezing-point osmometer. The target is 290–320 mOsm/kg to ensure isotonicity and prevent erythrocyte damage.

  • Endotoxin Testing: Perform a Limulus Amebocyte Lysate (LAL) kinetic chromogenic assay. Limit: <0.5 EU/mL.

Quantitative Data Summaries

Table 1: Target IV Formulation Composition (10 mg/mL)

ComponentFunctionConcentrationRationale
2-Amino-2-methyl-3-phenoxypropanoic acid HCl Active Pharmaceutical Ingredient10.0 mg/mLTherapeutic agent[1].
L-Histidine Buffering Agent20 mM (3.1 mg/mL)Maintains pH 6.5; prevents injection-site pain[2].
D-Sorbitol Tonicity Adjuster4.5% w/vEnsures isotonicity without common-ion chloride effects[3].
NaOH (1N) pH Adjustmentq.s. to pH 6.5Neutralizes the HCl salt of the API.
Water for Injection (WFI) Solventq.s. to 1.0 mLSterile, endotoxin-free vehicle.

Note: Traditional surfactants like Polysorbate 80 are intentionally excluded to eliminate the risk of surfactant-induced hypersensitivity and oxidative degradation[4].

Table 2: 30-Day Accelerated Stability Data (40°C / 75% RH)

Time PointAssay (%)Total Impurities (%)pHOsmolality (mOsm/kg)Visual Inspection
Day 0 100.0< 0.106.50305Clear, colorless
Day 7 99.80.126.51306Clear, colorless
Day 14 99.50.186.49304Clear, colorless
Day 30 99.10.256.48305Clear, colorless

Interpretation: The formulation demonstrates robust chemical and physical stability under accelerated conditions, with total impurities remaining well below the ICH Q3B threshold of 0.5% for pre-clinical batches.

Analytical Validation (HPLC-UV)

To ensure the trustworthiness of the stability data, the assay must be self-validating.

  • Column: C18 Reverse Phase (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 220 nm (optimal for the phenoxy ring and amide/carboxyl chromophores).

  • System Suitability: Tailing factor ≤1.5 , Theoretical plates ≥5000 , %RSD of 5 replicate standard injections ≤1.0% .

References

  • BLD Pharm. "1248108-12-4 | 2-Amino-2-methyl-3-phenoxypropanoic acid".
  • AVT Pharmaceutical. "Buffer Advantages of Amino Acids in Antibody Drug Formulations".
  • National Institutes of Health (NIH) / PMC. "Alternative Excipients for Protein Stabilization in Protein Therapeutics".
  • Pharmaceuticals and Medical Devices Agency (PMDA). "Report on the Deliberation Results March 3, 2020 Pharmaceutical Evaluation Division".

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride precipitation in aqueous buffers

Technical Support Center: Troubleshooting 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride Precipitation As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of unna...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride Precipitation

As a Senior Application Scientist, I frequently encounter researchers struggling with the formulation of unnatural amino acid derivatives. Handling 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (CAS 2172569-54-7) in aqueous systems presents unique thermodynamic challenges. Unlike standard aliphatic amino acids, this derivative possesses a bulky, lipophilic phenoxy tail and an alpha-methyl group that sterically hinders optimal solvation[1]. When introduced into standard biological buffers, researchers frequently encounter rapid, irreversible precipitation.

This guide deconstructs the physicochemical causality behind this precipitation and provides self-validating protocols to rescue your formulations.

Part 1: The Causality of Precipitation (Mechanistic Insights)

To troubleshoot precipitation, you must first understand the thermodynamic forces at play. Do not simply add more water; the precipitation is rarely a simple concentration issue. It is driven by three interconnected factors:

  • The Zwitterion Trap: Amino acids exhibit their lowest aqueous solubility at their isoelectric point (pI)[2]. At the pI, the molecule carries a net charge of zero, which eliminates the electrostatic repulsion that normally keeps individual molecules dispersed in solution[3]. For this specific compound, the pI is approximately 5.9.

  • The Hydrochloride Salt Effect: This compound is supplied as a hydrochloride (HCl) salt. When added to a weakly buffered solution, the dissociation of HCl rapidly consumes buffer capacity and drops the local pH. If your buffer's pH crashes from 7.4 down toward 6.0, the molecule is forced directly into its insoluble zwitterionic state[4].

  • The Hydrophobic Penalty: The molecule's positive LogP (0.8674) indicates significant lipophilicity[5]. Once the net charge approaches zero, the hydrophobic effect drives the phenoxy rings to aggregate, excluding water and forming a crystalline or amorphous precipitate[1].

ZwitterionEquilibrium Cation Cationic Form (pH < 3.0) Net Charge: +1 High Solubility Zwitterion Zwitterionic Form (pH ~ 5.9) Net Charge: 0 Precipitates Cation->Zwitterion + OH⁻ Zwitterion->Cation + H⁺ Anion Anionic Form (pH > 8.5) Net Charge: -1 Moderate Solubility Zwitterion->Anion + OH⁻ Anion->Zwitterion + H⁺

pH-dependent speciation and solubility states of 2-Amino-2-methyl-3-phenoxypropanoic acid.

Part 2: Diagnostic Workflow

When precipitation occurs, follow this logical progression to identify the root cause before altering your experimental design.

TroubleshootingFlow Start Precipitation Observed 2-Amino-2-methyl-3-phenoxypropanoic acid CheckPH Measure Solution pH Is pH between 5.0 and 7.0? Start->CheckPH AdjustPH Adjust pH Shift to < 3.5 or > 7.5 CheckPH->AdjustPH Yes (Near pI) CheckConc Check Concentration Is it > 5 mM? CheckPH->CheckConc No Success Target Solubilized AdjustPH->Success AddCosolvent Add Co-solvent (e.g., 5-10% DMSO or PEG) CheckConc->AddCosolvent Yes CheckSalt Check Ionic Strength Are kosmotropic salts present? CheckConc->CheckSalt No AddCosolvent->Success ReduceSalt Buffer Exchange Reduce salt concentration CheckSalt->ReduceSalt Yes ReduceSalt->Success

Diagnostic logic tree for troubleshooting amino acid derivative precipitation in aqueous buffers.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my solution turn cloudy immediately upon adding the compound to PBS (pH 7.4)? A: PBS at pH 7.4 is dangerously close to the compound's isoelectric point (pI ~5.9). Furthermore, adding the hydrochloride salt consumes buffer capacity. If the local pH drops toward 6.0, the molecule enters its zwitterionic state. Without electrostatic repulsion, the hydrophobic phenoxy groups drive rapid intermolecular aggregation, resulting in precipitation[3][4].

Q2: Can I just heat the solution to force it into dissolution? A: While heating temporarily increases thermodynamic solubility, it is a flawed strategy for this derivative. Upon cooling back to room temperature or 4°C (common for biological assays), the solution becomes supersaturated, leading to delayed, unpredictable crystallization. Instead of temperature manipulation, alter the solvent composition or pH.

Q3: What is the best co-solvent to use if I cannot change my biological buffer pH? A: For highly hydrophobic amino acid derivatives, polar aprotic solvents like DMSO or DMF are highly effective[2]. A 5-10% (v/v) DMSO spike disrupts the hydrophobic interactions of the phenoxy ring. Ensure you add the compound to the DMSO first to create a concentrated stock, then add this stock dropwise to the rapidly stirring aqueous buffer to prevent localized supersaturation[4].

Part 4: Quantitative Data Summary

Understanding the baseline physicochemical parameters is vital for predicting solubility behavior in your specific assay conditions.

Table 1: Physicochemical Properties & Solubility Impact

PropertyValueMechanistic Implication for Solubility
Molecular Weight 195.22 g/mol Moderate size; steric bulk from the alpha-methyl group affects the hydration shell[5].
LogP (Predicted) 0.8674Positive LogP indicates lipophilicity; the phenoxy ring drives hydrophobic aggregation in water[5].
TPSA 72.55 ŲModerate polar surface area; requires hydrogen bonding with the solvent to remain dissolved[5].
H-Bond Donors/Acceptors 2 / 3Capable of interacting with protic solvents, but hindered by the hydrophobic tail[5].

Part 5: Self-Validating Experimental Protocols

Protocol 1: Phase-Solubility Screening for Optimal pH

Objective: Determine the optimal pH for aqueous solubility without relying on organic solvents. This protocol uses a self-validating loop to account for the pH-lowering effect of the HCl salt.

  • Preparation: Aliquot 10 mL of your target buffer (e.g., 50 mM Tris or Phosphate) into three separate vials. Adjust the vials to pH 4.0, 7.5, and 9.0 using 0.1 M HCl or NaOH.

  • Addition: Weigh out 10 mg of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride for each vial. Add the solid slowly to each vial under continuous vortexing.

  • Self-Validation Step (Critical): Measure the pH after dissolution. The HCl salt will have lowered the pH. Re-adjust the pH back to the target values (4.0, 7.5, 9.0) using 0.1 M NaOH to ensure you are testing the intended thermodynamic state[4].

  • Equilibration: Incubate at room temperature for 30 minutes on an orbital shaker.

  • Clarification: Centrifuge at 10,000 x g for 5 minutes to pellet any microscopic aggregates.

  • Analysis: Analyze the supernatant concentration via UV-Vis spectrophotometry or HPLC to confirm the soluble fraction[2][6].

Protocol 2: Stepwise Co-Solvent Rescue Strategy

Objective: Solubilize the compound at physiological pH (7.4) using a polar aprotic co-solvent, ensuring no localized precipitation occurs during mixing.

  • Stock Creation: Prepare a 100 mM stock solution by dissolving the compound in 100% anhydrous DMSO. The positive LogP ensures rapid and complete solubility in this phase[2][5].

  • Buffer Prep: Prepare the destination buffer (e.g., PBS pH 7.4). Ensure the buffer has sufficient ionic strength (e.g., 150 mM NaCl) to prevent localized pH crashes, but avoid excessive kosmotropic salts (like ammonium sulfate) that cause salting-out[4].

  • Dynamic Mixing: Place the aqueous buffer on a magnetic stirrer at 500 RPM to create a deep vortex.

  • Titration: Add the DMSO stock dropwise (1 µL per second) directly into the vortex center of the buffer until the desired final concentration is reached. Keep the final DMSO concentration < 5% (v/v) to maintain biological compatibility[4].

  • Self-Validation Step (Critical): Perform dynamic light scattering (DLS) or measure absorbance at 600 nm (turbidity assay) to verify the absence of colloidal aggregates that might not be visible to the naked eye[6].

Sources

Optimization

How to improve solubility of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-Amino-2-methyl-3-p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (CAS: 2172569-54-7).

Unlike standard proteinogenic amino acids, this molecule possesses unique structural modifications—an α -methyl group and a lipophilic phenoxy ring—that drastically alter its solvation dynamics. This guide will explain the causality behind common solubility failures and provide self-validating protocols to ensure experimental integrity.

Part 1: Molecular Profiling & Causality of Precipitation

To successfully solvate 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride, we must first understand the three structural forces dictating its behavior in solution:

  • The Zwitterionic Effect (pH Dependency): Like all amino acids, this molecule has an isoelectric point (pI). At physiological pH (~7.4), the carboxylic acid is deprotonated ( −COO− ) and the amine remains protonated ( −NH3+​ ), resulting in a net-zero charge. Zwitterionic amino acids exhibit minimal solubility at their isoelectric point due to strong intermolecular ionic lattice forces and a lack of net charge to interact with water [1].

  • Hydrophobic Collapse (The Phenoxy Group): The addition of the phenoxy ring significantly increases the molecule's LogP (lipophilicity). Structurally similar compounds, such as phenoxypropanoic acid, exhibit extremely low intrinsic aqueous solubility because the aromatic ring disrupts the hydrogen-bonding network of water, driving hydrophobic aggregation [2].

  • Steric Hindrance (The α -Methyl Group): The α -methyl modification restricts backbone flexibility and increases the hydrophobic surface area. Highly lipophilic, sterically hindered amino acids often exhibit unfavorable aqueous solubility and require a precise balance of hydro- and lipophilicity for cell permeability [3].

The "HCl Salt" Trap: Because the compound is supplied as a hydrochloride salt, dissolving it in pure deionized water yields a highly acidic solution (pH < 3.0) where the molecule is fully protonated and highly soluble. However, the moment this unbuffered acidic solution is introduced into a biological buffer (e.g., PBS at pH 7.4), the pH rapidly shifts toward the pI, causing immediate precipitation.

Part 2: Solubilization Workflows & Decision Matrix

Below is the logical workflow for determining the correct solubilization strategy based on your downstream application.

SolubilityWorkflow Start Start: 2-Amino-2-methyl-3- phenoxypropanoic acid HCl Target What is the target application? Start->Target Bio In Vitro Cell Assays (pH 7.4 Aqueous) Target->Bio Analytical HPLC / Analytical (Acidic Mobile Phase) Target->Analytical Stock High Conc. Stock (Long-term Storage) Target->Stock BioStep1 Dissolve in 100% DMSO (Max 50 mM Stock) Bio->BioStep1 AnalStep Dissolve directly in 0.1M HCl or 50% MeCN / 0.1% TFA Analytical->AnalStep StockStep Dissolve in anhydrous DMSO. Aliquot and store at -20°C Stock->StockStep BioStep2 Dilute into assay buffer (Final DMSO < 1%) BioStep1->BioStep2 BioPrecip Does it precipitate upon dilution? BioStep2->BioPrecip BioFix Formulate with 10-20% HP-beta-CD or 0.1% Tween BioPrecip->BioFix Yes BioSuccess Proceed to Assay BioPrecip->BioSuccess No BioFix->BioSuccess

Fig 1. Decision tree for solvating 2-Amino-2-methyl-3-phenoxypropanoic acid HCl based on application.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Preparation of DMSO Stock for Biological Assays (Self-Validating)

Use this protocol when downstream applications require physiological pH (7.4) and the compound must cross cell membranes.

  • Weighing: Weigh 11.6 mg of the lyophilized powder into a sterile, solvent-resistant microcentrifuge tube.

  • Primary Solvation: Add 1.0 mL of anhydrous, cell-culture grade DMSO to achieve a 50 mM master stock.

  • Agitation: Vortex vigorously for 30 seconds. Self-Validation Check: Hold the tube to a light source. The solution must be optically clear. If micro-particulates remain, sonicate in a water bath at 37°C for 5 minutes.

  • Secondary Dilution (The Critical Step): Pre-warm your biological buffer (e.g., DMEM or PBS) to 37°C. Slowly add the DMSO stock dropwise to the buffer while vortexing to prevent localized high concentrations. Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent cellular toxicity.

  • Validation: Observe the final dilution under a light microscope at 10x magnification. If you observe needle-like crystals, the hydrophobic phenoxy group has collapsed out of solution. Corrective Action: You must utilize a cyclodextrin carrier (See FAQ #2).

Protocol B: Acidic Aqueous Preparation for Analytical Chemistry (HPLC/MS)

Use this protocol for standard curve generation or mobile phase compatibility.

  • Solvent Preparation: Prepare a solution of 0.1 M HCl in LC-MS grade water.

  • Solvation: Add the 0.1 M HCl directly to the compound to achieve a 10-20 mg/mL concentration.

  • Validation: The compound will dissolve rapidly due to the forced protonation of the carboxylic acid, driving the molecule away from its pI. Self-Validation Check: Measure the pH of the final solution using a micro-probe. It must read ≤2.5 . If the pH is higher, the buffering capacity of the solvent was insufficient, and precipitation may occur over time.

Part 4: Quantitative Solubility Data

Solvent SystemExpected Solubility LimitRecommended ApplicationMechanistic Rationale
DI Water (Unbuffered) Moderate (~5-10 mg/mL)Initial dissolution onlyThe HCl salt lowers the pH, maintaining a protonated, soluble state.
0.1 M HCl High (>20 mg/mL)Analytical standardsForces the molecule away from its pI; fully protonated state.
PBS (pH 7.4) Very Low (<1 mg/mL)Not recommended directlyInduces zwitterion formation; hydrophobic phenoxy group aggregates.
100% DMSO Very High (>50 mM)Master stock solutionsDMSO effectively solvates the lipophilic phenoxy and α -methyl groups.
20% HP- β -CD (pH 7.4) Moderate (~5-10 mg/mL)In vivo / Cell assaysCyclodextrin encapsulates the hydrophobic phenoxy moiety, masking it from water.

Part 5: Frequently Asked Questions (FAQs)

Q1: I dissolved the powder perfectly in water, but when I added it to my cell culture media, the media immediately turned cloudy. What happened? A: You experienced a classic pH-induced precipitation. Your initial water solution was acidic due to the hydrochloride salt. When you introduced it to your cell culture media (which is heavily buffered to pH 7.4 by bicarbonates/HEPES), the pH of the micro-environment rapidly shifted to the molecule's isoelectric point (pI). At the pI, the molecule forms a zwitterion, neutralizing its charge, and the highly hydrophobic phenoxy group forces the molecule to precipitate out of the aqueous phase. Always use a DMSO stock or a surfactant for media dilutions.

Q2: I cannot use DMSO in my assay because my cells are highly sensitive to it. How else can I dissolve this at pH 7.4? A: You must use a host-guest complexation strategy. We recommend using 2-Hydroxypropyl- β -cyclodextrin (HP- β -CD) at a 10% to 20% (w/v) concentration in your buffer. The hydrophobic cavity of the cyclodextrin will encapsulate the lipophilic phenoxy ring, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility at physiological pH.

Q3: Will heating the solution help it dissolve faster in PBS? A: Heating will provide temporary kinetic energy to disrupt the crystal lattice, making it appear to dissolve. However, because the insolubility is thermodynamically driven by the hydrophobic effect of the phenoxy group and the α -methyl steric bulk, the compound will inevitably crash out (precipitate) as micro-crystals once the solution cools back to 37°C or room temperature. Do not rely on heat alone for this specific molecule.

Q4: Can I use sodium hydroxide (NaOH) to force it into solution? A: Yes, from a purely chemical standpoint. Raising the pH above 10.0 will deprotonate the amine, leaving the molecule with a net negative charge ( −COO− ), which significantly increases aqueous solubility. However, as an Application Scientist, I strongly advise against this if your downstream application is biological, as adding a highly basic solution will destroy your cell cultures or denature target proteins. This is only viable for specific chemical synthesis workflows.

References

  • Wikipedia Contributors. "Amino acid - Zwitterionic amino acids exhibit minimal solubility at their isoelectric point." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • PubMed Central (NIH). "Solubilization of two structurally related anticancer drugs: XK-469 and PPA (2-phenoxypropanoic acid)." National Institutes of Health. Available at:[Link]

Troubleshooting

Reducing background interference in 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe background interference when analyzing 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe background interference when analyzing 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (CAS 2172569-54-7).

This unnatural amino acid presents a "perfect storm" of analytical challenges due to three structural features:

  • The α -methyl group: Induces severe steric hindrance around the primary amine, drastically reducing its nucleophilicity and causing incomplete derivatization.

  • The phenoxypropanoic side chain: Highly lipophilic, leading to non-specific binding with matrix proteins and co-elution with endogenous phospholipids.

  • The hydrochloride (HCl) salt form: Can locally crash the pH of unbuffered reaction mixtures, leaving reagents unreacted and generating massive baseline noise.

Below are field-proven troubleshooting guides, self-validating protocols, and optimization strategies to eliminate background interference in your assays.

FAQ 1: LC-MS/MS Matrix Effects & Ion Suppression

Q: I am experiencing severe ion suppression and high baseline noise when analyzing this compound in plasma/urine via LC-MS/MS. Standard protein precipitation (PPT) isn't working. Why?

A: The phenoxypropanoic acid moiety is highly susceptible to matrix effects. This phenomenon is well-documented in the analysis of structurally similar phenoxypropanoic acid derivatives (such as the herbicides haloxyfop and clodinafop), which often require rigorous QuEChERS or solid-phase extraction (SPE) cleanup to remove matrix interference[1],[2].

When using simple PPT, endogenous phospholipids co-elute with the hydrophobic phenoxy ring, competing for charge in the Electrospray Ionization (ESI) source. Furthermore, background interference for unnatural amino acids is notoriously high if the sample is not selectively purified from canonical amino acids and lipids[3].

The Solution: Transition from PPT to Mixed-Mode Cation Exchange (MCX) SPE . The MCX cartridge retains the protonated amine of the amino acid via ionic exchange, allowing you to wash away neutral lipids and acidic interferences with 100% methanol before eluting the target compound.

Table 1: Optimized LC-MS/MS Parameters for Background Reduction

To further reduce chemical noise, ensure your mass spectrometer is tuned to the specific fragmentation pathways of the free base (MW: 195.22 g/mol ).

ParameterOptimized SettingCausality / Rationale
Ionization Mode ESI Positive (+kV)The primary amine readily accepts a proton.
Precursor Ion m/z 196.2 [M+H]⁺The HCl salt dissociates in the LC mobile phase; track the protonated free base.
Product Ion (Quantifier) m/z 102.1Driven by the cleavage of the phenoxy ether bond, yielding a highly specific, low-background fragment.
Product Ion (Qualifier) m/z 178.2Represents the loss of water (-18 Da) from the carboxylic acid.
Mobile Phase Additive 0.1% Formic AcidEnsures complete protonation of the amine while maintaining a volatile buffer system.

FAQ 2: Derivatization Assay Background (Fluorescence/UV)

Q: When using Fmoc-Cl or OPA for fluorescence detection, my chromatograms are dominated by unreacted reagent peaks and side-product ghost peaks. How do I fix this?

A: This is a classic symptom of incomplete derivatization. α -methyl amino acids (such as isovaline) react sluggishly compared to canonical amino acids due to extreme steric hindrance[4]. If the reaction is slow, excess derivatizing agent hydrolyzes into highly fluorescent byproducts (e.g., Fmoc-OH), creating massive background interference. Additionally, the HCl salt form of your analyte lowers the micro-environmental pH below the optimal pKa required for the amine to act as a nucleophile.

The Solution: You must force the reaction to completion by increasing the temperature, strictly controlling the buffer capacity, and utilizing a liquid-liquid extraction step to strip away unreacted fluorophores.

Protocol: Optimized Fmoc-Cl Derivatization Workflow

This protocol is designed as a self-validating system to guarantee >95% derivatization yield while suppressing reagent background.

Step 1: Sample Buffering Add 50 µL of your biological extract to 100 µL of high-capacity 0.5 M Borate buffer (pH 8.5).

Step 2: pH Self-Validation (Critical Step) Spot 1 µL of the mixture onto pH paper. Causality: The HCl salt of the analyte can overwhelm weak buffers. The α -amine must be deprotonated to attack the Fmoc-Cl. If the pH is < 8.5, titrate with 1M NaOH in 1 µL increments until pH 8.5 is strictly achieved.

Step 3: Derivatization & Thermal Incubation Add 50 µL of 10 mM Fmoc-Cl (in acetonitrile). Vortex immediately for 10 seconds, then incubate at 40°C for 20 minutes . Causality: Elevated thermal kinetic energy is required to overcome the steric hindrance of the α -methyl group[4].

Step 4: Quenching & Background Extraction Add 20 µL of 1-adamantanamine (20 mM) to quench any unreacted Fmoc-Cl. Next, add 200 µL of hexane, vortex vigorously for 30 seconds, and centrifuge. Discard the upper organic (hexane) layer. Causality: Hexane selectively extracts the highly fluorescent Fmoc-OH byproduct and the Fmoc-adamantanamine conjugate, leaving your derivatized unnatural amino acid in the lower aqueous layer with a pristine, flat baseline.

Step 5: Analysis Inject 5 µL of the lower aqueous layer into the HPLC system.

Troubleshooting Logic Visualization

G A Sample: 2-Amino-2-methyl-3-phenoxypropanoic acid HCl B Is the assay LC-MS/MS or Optical (UV/Fluorescence)? A->B C LC-MS/MS Bioanalysis B->C Mass Spec D Optical Assay (Derivatization) B->D Optical E Problem: Ion Suppression & Phospholipid Co-elution C->E F Problem: Steric Hindrance & pH Shift from HCl Salt D->F G Solution: Mixed-Mode Cation Exchange (MCX) SPE (Wash: 100% MeOH | Elute: 5% NH4OH in MeOH) E->G H Solution: High-Capacity Borate Buffer (pH 8.5) + Elevated Temp (40°C) for Fmoc-Cl F->H I Result: High Signal-to-Noise, Clean Baseline G->I H->I

Caption: Workflow for mitigating background interference in LC-MS/MS and derivatization assays.

References

  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-HPLC-MS/MS. Preprints.org. 1

  • Profiling of Amino Metabolites in Biological Samples without Protein Precipitation Using a Solid-Phase-Supported Phenyl Isothiocyanate-Based Chemoselective Probe. Analytical Chemistry - ACS Publications.3

  • Simultaneous Determination of Six Acidic Herbicides and Metabolites in Plant Origin Matrices by QuEChERS-UPLC-MS/MS. MDPI.2

  • Evidence for the Likely Origin of Homochirality in Amino Acids, Sugars, and Nucleosides on Prebiotic Earth. ResearchGate. 4

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride

Welcome to the technical support center for the synthesis of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and overcome common challenges that can lead to low yields. We will delve into the intricacies of the probable synthetic routes, providing expert insights and actionable troubleshooting advice to enhance the efficiency and success of your experiments.

Part 1: Understanding the Synthesis

2-Amino-2-methyl-3-phenoxypropanoic acid is a non-proteinogenic α,α-disubstituted amino acid. Its synthesis, while conceptually straightforward, often presents practical challenges that can significantly impact the overall yield. The most common synthetic approaches are variations of the classical Strecker synthesis or the Bucherer-Bergs reaction, followed by hydrolysis of the resulting α-aminonitrile or hydantoin intermediate.

The general synthetic pathway can be visualized as follows:

General Synthesis Pathway Start Phenoxyacetone Intermediate1 α-Aminonitrile or Hydantoin Intermediate Start->Intermediate1 Strecker or Bucherer-Bergs Product 2-Amino-2-methyl-3-phenoxypropanoic acid Intermediate1->Product Hydrolysis FinalProduct 2-Amino-2-methyl-3-phenoxypropanoic acid HCl Product->FinalProduct HCl Salt Formation Bucherer-Bergs Troubleshooting Start Low Hydantoin Yield Q1 Are reagents in sufficient excess? Start->Q1 A1_Yes Increase molar ratio of KCN and (NH4)2CO3 Q1->A1_Yes No Q2 Is the reaction biphasic with poor mixing? Q1->Q2 Yes End Re-evaluate reaction A1_Yes->End A2_Yes Use a co-solvent like ethanol or PEG to improve solubility. Q2->A2_Yes Yes Q3 Is the reaction temperature too low? Q2->Q3 No A2_Yes->End A3_Yes Increase reaction temperature and/or use a sealed vessel. Q3->A3_Yes Yes Q3->End No A3_Yes->End

Troubleshooting

Technical Support Center: Optimal Storage and Handling of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride

Introduction This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the storage and handling of 2-Amino-2-methyl-3-phenox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the best practices for the storage and handling of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride to prevent its degradation. While specific public-domain stability data for this compound is limited, this document synthesizes information from analogous structures and fundamental chemical principles to offer robust recommendations. Our goal is to equip you with the knowledge to ensure the integrity of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term and long-term storage conditions for solid 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride?

For optimal stability, the solid hydrochloride salt should be stored in a tightly sealed container in a cool, dry, and dark place.[1]

Storage ConditionRecommendationRationale
Temperature Long-term: -20°C. Short-term: Room temperature is acceptable for brief periods.Lower temperatures slow down the rate of potential chemical degradation. For a similar compound, (S)-2-Amino-2-methyl-3-phenylpropanoic acid, storage at -20°C for up to 3 years in powder form is recommended.[2]
Humidity Store in a desiccated environment.The hydrochloride salt can be hygroscopic. Absorbed moisture can accelerate hydrolysis and other degradation pathways.
Light Protect from light by using an amber vial or storing it in a dark cabinet.Exposure to UV light can induce photolytic degradation, particularly of the aromatic phenoxy group.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.This minimizes the risk of oxidation.
Q2: How should I store solutions of this compound?

Solutions are generally less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If storage is necessary:

  • Solvent Choice: The choice of solvent can impact stability. For a related compound, solubility was tested in water and DMSO.[2] The stability in your specific buffer or solvent system should be validated.

  • Storage Temperature: Store solutions at -20°C or -80°C. For a similar amino acid derivative, stock solutions are recommended to be stored at -80°C for up to 6 months or -20°C for 1 month.[2]

  • pH: The pH of the solution is critical. Amino acids are generally more stable at a slightly acidic pH.[3] Extreme pH values (highly acidic or alkaline) can catalyze hydrolysis.

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles, which can degrade the compound. Aliquot the solution into single-use volumes.

Q3: What are the main factors that can cause its degradation?

The primary factors that can lead to the degradation of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride are:

  • Hydrolysis: Reaction with water, which can be accelerated by high temperatures and non-neutral pH.[4][5][6]

  • Oxidation: Reaction with oxygen or other oxidizing agents. The ether linkage and the aromatic ring are potential sites of oxidation.[5][6][7]

  • Photodegradation: Exposure to light, particularly UV light.[5][8]

  • Thermal Decomposition: High temperatures can lead to decarboxylation or other forms of decomposition.[5][6]

Q4: What are the likely degradation pathways?

Based on the structure of the molecule, several degradation pathways are plausible under stress conditions:

  • Ether Cleavage: The phenoxy group's ether bond could be cleaved through hydrolysis or oxidation, potentially yielding phenol and 2-amino-2-methyl-3-hydroxypropanoic acid. Studies on phenoxy acid herbicides have shown that microbial and chemical degradation can cleave the ether linkage.[4][9]

  • Oxidative Degradation of the Aromatic Ring: The phenyl ring can be hydroxylated, which may be a precursor to ether bond cleavage.[10][11]

  • Decarboxylation: At elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.

  • Deamination: Although less common for α,α-disubstituted amino acids, deamination is a potential degradation pathway for amino acids.

G cluster_main 2-Amino-2-methyl-3-phenoxypropanoic acid HCl cluster_stress Stress Factors cluster_products Potential Degradation Products main C₁₀H₁₃NO₃·HCl hydrolysis Hydrolysis (H₂O, pH) main->hydrolysis oxidation Oxidation (O₂, H₂O₂) main->oxidation photolysis Photolysis (UV Light) main->photolysis thermolysis Thermolysis (Heat) main->thermolysis ether_cleavage Phenol + 2-Amino-2-methyl-3-hydroxypropanoic acid hydrolysis->ether_cleavage oxidation->ether_cleavage ring_hydroxylation Hydroxylated Phenyl Derivatives oxidation->ring_hydroxylation decarboxylation 2-Amino-2-methyl-3-phenoxypropane thermolysis->decarboxylation

Caption: Potential degradation pathways for 2-Amino-2-methyl-3-phenoxypropanoic acid HCl.

Q5: How does the α,α-disubstituted nature of this amino acid affect its stability?

The presence of a methyl group at the alpha-carbon (in addition to the main carbon chain) makes this an α,α-disubstituted amino acid. This structural feature generally enhances stability in several ways:[1][12][13]

  • Increased Proteolytic Stability: The steric hindrance from the two substituents at the alpha-carbon makes the adjacent peptide bonds (if incorporated into a peptide) more resistant to enzymatic cleavage.[14]

  • Resistance to Racemization: The absence of a hydrogen atom at the alpha-carbon prevents racemization (the conversion of one enantiomer to the other).

Q6: What is the role of the hydrochloride salt in the stability of this compound?

The hydrochloride salt form is common for amino acids and offers several advantages:

  • Enhanced Stability: The salt form is generally more stable than the free base (zwitterionic) form, particularly in the solid state. The presence of the chloride ion can help protect against certain types of degradation, such as hydrolysis of ester groups if they were present.[15]

  • Improved Solubility: Hydrochloride salts of amino acids are typically more soluble in aqueous solutions than their free base counterparts.[15]

  • Potential for Hygroscopicity: A key consideration is that hydrochloride salts can be hygroscopic, meaning they can absorb moisture from the air. This absorbed water can then act as a reagent for hydrolytic degradation. Therefore, storage in a dry environment is crucial.

Part 2: Troubleshooting Guide

This section addresses common issues that may indicate degradation of your compound.

G start Problem Observed (e.g., low assay, discoloration, unexpected results) check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Handling Procedures (Fresh solutions, freeze-thaw) start->check_handling is_solid Is the issue with the solid compound? check_storage->is_solid is_solution Is the issue with a solution? check_handling->is_solution is_solid->is_solution No solid_action Action: - Discard if severely discolored. - Re-test purity (HPLC, LC-MS). - If purity is low, obtain a new batch. is_solid->solid_action Yes solution_action Action: - Prepare fresh solution from a reliable solid stock. - Validate solution stability under your conditions. is_solution->solution_action Yes forced_degradation Consider a Forced Degradation Study to identify potential degradants. is_solution->forced_degradation No solid_action->forced_degradation solution_action->forced_degradation

Caption: Troubleshooting flowchart for degradation issues.

Problem Potential Cause Recommended Solution
Low assay results or reduced biological activity Degradation of the compound in solid form or in solution.Review storage and handling procedures. Prepare a fresh solution from a reliable stock and re-run the experiment. If the problem persists, consider analyzing the purity of the solid stock using a suitable analytical method like HPLC.
Discoloration or change in physical appearance of the solid Significant degradation has likely occurred. This could be due to oxidation or photolysis.It is recommended to discard the material and obtain a new batch. Do not use discolored or physically altered reagents.
Appearance of new peaks in chromatogram (e.g., HPLC, LC-MS) The new peaks are likely degradation products.Compare the chromatogram to that of a fresh, high-purity standard. If new peaks are present, the sample has degraded. Consider performing a forced degradation study to tentatively identify these impurities.[5][16]
Inconsistent results between experiments This could be due to the use of solutions of varying age and stability.Always prepare solutions fresh from solid stock. If solutions must be stored, prepare a large batch, aliquot into single-use vials, and store at -80°C. Validate the stability of the solution over the intended use period.

Part 3: Experimental Protocols

Protocol: Basic Forced Degradation Study

This protocol provides a general framework for intentionally degrading the compound to understand its stability under various stress conditions. This is crucial for developing stability-indicating analytical methods.[5][6][8][17]

Objective: To generate potential degradation products and identify conditions that affect the stability of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride.

Materials:

  • 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen Peroxide (H₂O₂)

  • Water (HPLC grade)

  • Methanol or Acetonitrile (HPLC grade)

  • Heating block or oven

  • UV lamp (for photostability testing)

  • Analytical instrumentation (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:methanol).

  • Set up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix equal volumes of stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of stock solution and 3% H₂O₂.

    • Thermal Stress: Place a vial of the stock solution in a heating block at 60-80°C.

    • Photolytic Stress: Expose a vial of the stock solution to a UV lamp.

    • Control: Keep a vial of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the vials for a set period (e.g., 24 hours). It may be necessary to sample at multiple time points (e.g., 2, 8, 24 hours) to observe the progression of degradation.

  • Sample Preparation and Analysis:

    • At each time point, withdraw an aliquot from each vial.

    • For the acid and base hydrolysis samples, neutralize the pH before analysis.

    • Dilute all samples to a suitable concentration for your analytical method.

    • Analyze all samples (including the control) by HPLC-UV or LC-MS.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Look for a decrease in the peak area of the parent compound and the appearance of new peaks (degradation products).

    • Calculate the percentage of degradation. If using LC-MS, analyze the mass-to-charge ratio of the new peaks to hypothesize their structures.

References

  • Breakthrough Approach: Persistent Phenoxyl Chemistry Speeds Up Antibiotic Degradation. (2026, February 27). Technology Networks.
  • Occurrence and transformation of phenoxy acids in aquatic environment and photochemical methods of their removal: a review. Environ Sci Pollut Res Int.
  • Thermal Degradation Chemistry of Poly(Diphenoxyphosphazene). (1990). DTIC.
  • Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? (2023, May 17). Quora.
  • Facile Asymmetric Synthesis of α,α-Disubstituted Amino Acid Derivatives with Gold Redox Catalysis Using a Chiral Auxiliary. (2025, August 11).
  • Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm.
  • (S)-2-Amino-2-methyl-3-phenylpropanoic acid. MedchemExpress.com.
  • 2-amino-2-methyl-3-phenylpropanoic acid hydrochloride — Chemical Substance Inform
  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.
  • Efficient and scalable synthesis of α,α-disubstituted β-amino amides. (2016, July 12). RSC Publishing.
  • Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. (2024, February 1).
  • Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. (2007, March 15). PubMed.
  • 2-amino-2-methyl-3-phenoxypropanoic acid hydrochloride | 2172569-54-7. Sigma-Aldrich.
  • Forced Degradation Studies. (2016, December 14). MedCrave online.
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 12).
  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research.
  • Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. (2012, November 30). PLOS One.
  • Degradation of 3-Phenoxybenzoic Acid by a Bacillus sp. (2012, November 30).
  • Contemporary Strategies for the Stabilization of Peptides in the α-Helical Conformation. Current Topics in Medicinal Chemistry.
  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (2015, January 2). Radboud Repository.
  • Amino Acid Freebase vs. HCl Salt : r/chemistry. (2017, June 30). Reddit.
  • Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. PMC.
  • Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. (2022, May 18).
  • Degradation of Some Phenoxy Acid Herbicides by Mixed Cultures of Bacteria Isolated From Soil Treated With 2-(2-methyl-4-chloro)phenoxypropionic Acid. PubMed.
  • 2-Amino-2-Methyl-3-Phenylpropanoic Acid tert-Butyl Ester. Organic Syntheses Procedure.
  • CAS 64298-94-8 2-AMINO-2-METHYL-3-METHOXY-PROPANOIC ACID. BOC Sciences.

Sources

Optimization

Fixing poor peak shape for 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride in chromatography

Technical Support Center: Chromatography Troubleshooting for 2-Amino-2-methyl-3-phenoxypropanoic Acid Hydrochloride Executive Brief: The Chemical Challenge 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride presents...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography Troubleshooting for 2-Amino-2-methyl-3-phenoxypropanoic Acid Hydrochloride

Executive Brief: The Chemical Challenge

2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride presents a unique "perfect storm" of chromatographic challenges. Structurally, it is an alpha-methyl amino acid derivative featuring a highly polar, zwitterionic core (a primary amine and a carboxylic acid) coupled with a bulky, hydrophobic phenoxy moiety.

When analyzing this compound, scientists frequently encounter severe peak tailing, splitting, or poor retention. These issues stem from three mechanistic conflicts:

  • Ion-Exchange Interactions: The positively charged primary amine interacts strongly with ionized residual silanols on standard silica columns[1].

  • Mixed-Mode Solvation: The hydrophobic phenoxy group drives reversed-phase (RP) retention, while the zwitterionic core resists partitioning into the hydrophobic stationary phase.

  • Diluent-Mobile Phase Mismatch: The hydrochloride salt form often requires aqueous dissolution, which aggressively conflicts with the high-organic mobile phases required for Hydrophilic Interaction Liquid Chromatography (HILIC).

Diagnostic Logic & Troubleshooting Workflow

To systematically resolve peak shape anomalies, we must isolate the root cause—whether it is thermodynamic (secondary interactions), kinetic (mass transfer), or volumetric (injection solvent effects).

TroubleshootingWorkflow Start Observe Peak Shape Issue (2-Amino-2-methyl-3-phenoxypropanoic acid) Tailing Peak Tailing (Asymmetry > 1.5) Start->Tailing Splitting Peak Splitting / Fronting Start->Splitting LowRet Poor Retention (k' < 2) Start->LowRet Silanol Secondary Silanol Interactions (Amine group binding) Tailing->Silanol Solvent Sample Solvent Mismatch (Strong solvent effect) Splitting->Solvent Zwitterion Zwitterionic Nature (Polar core repels C18) LowRet->Zwitterion LowPH Lower pH to 2.0 (TFA) or use Polar-Embedded C18 Silanol->LowPH Diluent Match Sample Diluent to Initial Mobile Phase Solvent->Diluent HILIC Switch to ZIC-HILIC or Mixed-Mode Column Zwitterion->HILIC

Diagnostic workflow for troubleshooting peak shape anomalies in zwitterionic amino acid derivatives.

Deep-Dive Diagnostics (FAQs)

Q1: Why does my peak tail severely on a standard C18 column, even when using 0.1% Formic Acid? The Causality: Formic acid (pH ~2.7) is often insufficiently acidic to fully suppress the ionization of residual silanols on the silica surface (pKa ~4.0). Because the primary amine on your compound has a pKa of ~9-10, it remains fully protonated and positively charged. This positively charged amine undergoes a secondary ion-exchange interaction with the negatively charged silanols, causing the analyte to "drag" through the column rather than eluting in a discrete band[1]. The Fix: Switch to a stronger ion-pairing acid like Trifluoroacetic Acid (TFA) at 0.05% - 0.1% to drop the pH closer to 2.0, which fully protonates the silanols (neutralizing them) and forms a hydrophobic ion-pair with the amine[1]. Alternatively, utilize a polar-embedded C18 column which sterically shields the silanols.

Q2: My peaks are splitting or showing severe fronting. Is my column degrading? The Causality: While column voiding can cause splitting, for amino acid hydrochlorides, this is almost always a sample diluent mismatch . If you dissolve the hydrochloride salt in 100% water but your initial reversed-phase gradient starts at 20% organic, the sample is in a "weaker" solvent, which is generally acceptable. However, if you are running HILIC and inject a 100% aqueous sample into a 90% acetonitrile mobile phase, the water acts as an incredibly strong elution solvent, dragging a portion of the analyte down the column before it can partition into the stationary phase. The Fix: Always match your sample diluent to the initial conditions of your mobile phase.

Q3: Should I use Reversed-Phase (RP) or HILIC for this specific compound? The Causality: Because of the bulky, hydrophobic phenoxy group, this compound can be retained on RP columns, unlike highly polar aliphatic amino acids. However, the zwitterionic core makes it highly susceptible to mixed-mode retention issues. Zwitterionic HILIC (ZIC-HILIC) stationary phases, which contain a 1:1 molar ratio of negatively and positively charged groups, offer a net-zero surface charge that perfectly complements the zwitterionic nature of the analyte, providing superior peak shape and retention without relying on harsh ion-pairing reagents[2][3].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each includes a specific validation step to confirm the mechanism of action.

Protocol A: Optimized Reversed-Phase (RP) Method with Ion-Pairing

Use this method if HILIC is unavailable and you must rely on standard LC-UV/MS infrastructure.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water (pH ~2.0).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Causality: TFA acts as a volatile ion-pairing agent, masking the amine and suppressing silanol activity[1].

  • Column Selection: Install a high-purity, polar-embedded C18 column (e.g., Waters SymmetryShield or Phenomenex Synergi Polar-RP) with dimensions 2.1 x 100 mm, 1.7 - 2.6 µm.

  • Sample Preparation: Dissolve the 2-Amino-2-methyl-3-phenoxypropanoic acid HCl in 95% Mobile Phase A / 5% Mobile Phase B to a concentration of 0.1 mg/mL.

  • Gradient: 5% B to 60% B over 10 minutes. Flow rate: 0.4 mL/min. Column Temp: 40°C.

  • System Validation Step: Inject 1 µL, then inject 5 µL. Calculate the asymmetry factor (As) for both. If As > 1.5 for the 5 µL injection but As < 1.2 for the 1 µL injection, you are experiencing mass/volume overload, not secondary silanol interactions. Reduce injection volume permanently.

Protocol B: Zwitterionic HILIC (ZIC-HILIC) Method

Use this method for maximum MS sensitivity and optimal peak symmetry.

  • Mobile Phase Preparation:

    • Mobile Phase A: 100 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid.

    • Mobile Phase B: 100% Acetonitrile.

    • Causality: A high buffer concentration (100 mM in the aqueous portion) is mandatory in HILIC to disrupt electrostatic interactions between the zwitterionic analyte and the zwitterionic stationary phase, ensuring partitioning is driven by hydrophilicity[2].

  • Column Selection: Install a Zwitterionic HILIC column (e.g., Atlantis BEH Z-HILIC or SeQuant ZIC-HILIC)[3].

  • Sample Preparation: Dissolve the analyte in a minimum amount of water, then dilute to final concentration using 75% Acetonitrile. Critical: The final diluent must be 75% organic.

  • Gradient: Start at 90% B, hold for 1 minute, then ramp down to 50% B over 8 minutes. (Note: In HILIC, increasing water increases elution strength).

  • System Validation Step: Run a blank injection of the 75% Acetonitrile diluent. The hydrochloride salt may produce a baseline disturbance or a system peak near the void volume. Confirming this system peak ensures it is not mistaken for a split analyte peak.

Quantitative Data Presentation

The following table summarizes the expected chromatographic performance parameters based on the chosen methodology, allowing for rapid comparison and method selection.

Chromatographic ModeColumn ChemistryMobile Phase AdditiveSample DiluentExpected Retention Factor (k')Expected Peak Asymmetry (As)
Standard RP Bare Silica C180.1% Formic Acid (pH 2.7)5% Acetonitrile1.5 - 2.51.8 - 2.5 (Severe Tailing)
Optimized RP Polar-Embedded C180.1% TFA (pH 2.0)5% Acetonitrile3.0 - 4.51.0 - 1.2 (Symmetrical)
Unbuffered HILIC Bare Silica HILIC0.1% Formic Acid90% Acetonitrile> 10 (Irreversible)N/A (No Elution)
Optimized Z-HILIC Sulfobetaine Z-HILIC100 mM Ammonium Formate75% Acetonitrile4.0 - 6.00.9 - 1.1 (Symmetrical)

References

  • Waters Corporation. "Instrument Considerations for Reliable Amino Acid Analysis Using AccQ•Tag™ Ultra C18 2.5 µm Column." Waters Application Notes. Available at: [Link]

  • Waters Corporation. "Introducing Atlantis BEH Z-HILIC: A Zwitterionic Stationary Phase Based on Hybrid Organic/Inorganic Particles." Waters Application Notes. Available at: [Link]

  • ACE HPLC Columns / hplc.eu. "A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC." Available at: [Link]

  • Chromatography Online. "Sil-DBO-PS: A Zwitterionic Phase for Enhanced HILIC of Polar Compounds." Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validating the Efficacy and Specificity of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride Using CRISPR-Cas9 Knockout Cell Lines

Abstract This guide provides a comprehensive framework for validating the mechanism of action of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride, a novel small molecule inhibitor. We hypothesize that this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for validating the mechanism of action of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride, a novel small molecule inhibitor. We hypothesize that this compound exerts its biological effects through the specific inhibition of a key cellular signaling protein. To rigorously test this hypothesis, we present a head-to-head comparison of the compound's activity in wild-type versus a CRISPR-Cas9-mediated knockout cell line for the putative target protein. This approach offers a definitive method to de-risk drug development projects by ensuring on-target specificity and minimizing the potential for misleading, off-target-driven results. The protocols and validation strategies detailed herein are designed to provide researchers in drug discovery and chemical biology with a robust, self-validating workflow.

Introduction: The Imperative for Target Validation in Drug Discovery

The journey of a small molecule from a screening hit to a clinical candidate is fraught with challenges, chief among them being the definitive identification of its mechanism of action. Phenotypic screens, while powerful for identifying compounds with desired biological effects, often yield molecules with ambiguous or unknown targets. Ascribing a phenotype to a specific molecular target without rigorous validation can lead to the costly pursuit of compounds that act through unintended off-target effects.

This guide addresses this critical challenge by outlining a gold-standard approach for target validation: the use of CRISPR-Cas9 engineered knockout cell lines. We will use the example of a hypothetical compound, 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (hereafter "Compound A"), which has been identified in a high-throughput screen as a potent inhibitor of cancer cell migration. Preliminary proteomics data suggest that Compound A may interact with "Hypothetical Target Protein" (HTP), a kinase implicated in cytoskeletal rearrangement.

The central premise of this guide is that if Compound A's anti-migratory effect is truly mediated by HTP, then the genetic removal of HTP should render the cells insensitive to the compound. This comparative study between wild-type (WT) and HTP-knockout (HTP-KO) cells provides an unambiguous readout of on-target activity.

The Experimental Strategy: A Logic-Driven Workflow

Our validation workflow is built on a logical progression designed to systematically test our central hypothesis. The workflow ensures that each step provides a clear, interpretable result that informs the next.

G cluster_0 Phase 1: Baseline Characterization (WT Cells) cluster_1 Phase 2: Genetic Perturbation cluster_2 Phase 3: Comparative Validation cluster_3 Phase 4: Conclusion A Dose-Response Assay (e.g., Cell Migration) B Determine IC50 of Compound A A->B C Assess Downstream Signaling (e.g., p-Substrate Levels) B->C G Treat WT & HTP-KO cells with Compound A C->G D Design & Validate gRNAs for HTP E Generate HTP-KO Cell Line (CRISPR-Cas9) D->E F Validate Knockout (Sequencing & Western Blot) E->F F->G H Comparative Migration Assay G->H I Comparative Signaling Assay G->I J On-Target Effect Confirmed (KO is resistant) H->J K Off-Target Effect Suspected (KO is still sensitive) H->K I->J I->K

Figure 1: Experimental Workflow. A systematic, four-phase approach to validate the on-target activity of Compound A.

Phase 1: Characterizing Compound A in Wild-Type Cells

Before generating a knockout line, it is crucial to establish a robust and reproducible baseline of the compound's activity in the parental wild-type cell line (e.g., MDA-MB-231 for a breast cancer migration model).

Protocol: Wound Healing (Scratch) Assay for Cell Migration

This assay provides a simple, yet powerful, method to quantify the effect of Compound A on two-dimensional cell migration.

  • Cell Seeding: Plate wild-type cells in a 24-well plate and grow to 95-100% confluency.

  • Creating the "Wound": Use a sterile p200 pipette tip to create a uniform scratch down the center of each well.

  • Washing: Gently wash each well twice with phosphate-buffered saline (PBS) to remove dislodged cells.

  • Treatment: Add fresh media containing a serial dilution of Compound A (e.g., 0, 0.1, 1, 10, 100, 1000 nM) to the respective wells. Include a vehicle control (e.g., DMSO).

  • Imaging (T=0): Immediately acquire images of the scratches using an inverted microscope with a 10x objective.

  • Incubation: Place the plate in a standard cell culture incubator (37°C, 5% CO2).

  • Imaging (T=24h): After 24 hours, acquire images of the same fields.

  • Analysis: Quantify the area of the scratch at T=0 and T=24h using software like ImageJ. Calculate the "Percent Wound Closure" for each concentration.

Data Presentation: Dose-Response of Compound A

The results from the migration assay should be used to calculate the half-maximal inhibitory concentration (IC50), which represents the concentration of Compound A required to inhibit 50% of cell migration.

Compound A Conc. (nM)Mean Wound Closure (%)Std. Deviation
0 (Vehicle)95.24.1
0.193.15.5
175.66.2
1051.34.8
10015.83.9
10005.12.1

Phase 2: Generation and Validation of HTP-KO Cell Line

This phase is the core of the validation strategy. We will use CRISPR-Cas9 to create a cell line that is genetically null for our putative target, HTP.

Proposed Signaling Pathway

To provide context, we hypothesize that HTP is an upstream kinase that, when active, phosphorylates a substrate critical for focal adhesion turnover and cell motility.

G CompoundA Compound A (2-Amino-2-methyl-3- phenoxypropanoic acid HCl) HTP HTP (Hypothetical Target Protein) CompoundA->HTP Inhibits Substrate Downstream Substrate HTP->Substrate Phosphorylates pSubstrate p-Substrate (Active) Substrate->pSubstrate Migration Cell Migration pSubstrate->Migration Promotes CRISPR CRISPR-Cas9 CRISPR->HTP Knocks Out

Figure 2: Hypothesized Signaling Pathway. Compound A is proposed to inhibit HTP, preventing the phosphorylation of its substrate and thereby blocking cell migration.

Protocol: CRISPR-Cas9 Knockout of HTP
  • gRNA Design: Design at least two unique guide RNAs (gRNAs) targeting early, constitutive exons of the HTP gene. Use online tools like Benchling or CRISPOR to minimize off-target scores.

  • Vector Delivery: Co-transfect wild-type cells with a plasmid expressing Cas9 nuclease and a separate plasmid expressing the selected gRNA and a selectable marker (e.g., puromycin resistance).

  • Selection: 48 hours post-transfection, apply puromycin selection to eliminate non-transfected cells.

  • Single-Cell Cloning: After selection, dilute the surviving cells to a concentration of a single cell per well in a 96-well plate to grow clonal populations.

  • Expansion: Expand the resulting colonies for validation.

Protocol: Knockout Validation

It is essential to validate the knockout at both the genomic and protein levels.

  • Genomic Validation (Sanger Sequencing):

    • Isolate genomic DNA from each expanded clone.

    • PCR amplify the region of the HTP gene targeted by the gRNA.

    • Submit the PCR product for Sanger sequencing.

    • Analyze the sequencing data for the presence of insertions or deletions (indels) that result in a frameshift mutation. Tools like TIDE (Tracking of Indels by Decomposition) can be useful here.

  • Protein Validation (Western Blot):

    • Prepare protein lysates from wild-type and multiple validated knockout clones.

    • Perform a Western blot using a validated antibody specific for HTP.

    • A true knockout clone will show a complete absence of the HTP protein band compared to the wild-type control. A loading control (e.g., GAPDH or β-Actin) must be included to ensure equal protein loading.

Cell LineSanger Sequencing ResultHTP Protein Expression (Western Blot)Phenotype
Wild-Type (WT)Wild-Type SequencePresentValidated
HTP-KO Clone 12 bp deletion (frameshift)AbsentValidated
HTP-KO Clone 25 bp insertion (frameshift)AbsentValidated
HTP-KO Clone 3In-frame 3 bp deletionPresent (mutant)Discard

Phase 3: The Definitive Comparison

With a validated HTP-KO cell line, we can now perform the critical experiment. The logic is simple: if HTP is the target, its absence should make the cells resistant to Compound A.

Protocol: Comparative Migration Assay (WT vs. HTP-KO)
  • Repeat the Wound Healing Assay described in Section 3.1.

  • Perform the assay in parallel on Wild-Type cells and the validated HTP-KO Clone 1.

  • Treat both cell lines with the vehicle control and a high concentration of Compound A (e.g., 100 nM, which is 10x the IC50).

Expected Results and Interpretation

The results of this experiment provide a clear "yes" or "no" answer to our hypothesis.

Cell LineTreatment (100 nM)Mean Wound Closure (%)Interpretation
Wild-Type (WT)Vehicle94.5Normal migration
Wild-Type (WT)Compound A16.2Compound A potently inhibits migration
HTP-KO Vehicle 35.7Baseline migration is reduced, confirming HTP's role in the process.
HTP-KO Compound A 34.9 Compound A has no further effect; HTP-KO cells are resistant.

Conclusion: From Hypothesis to Validated Mechanism

This guide has detailed a rigorous, multi-step process for validating the target of a novel small molecule inhibitor using CRISPR-Cas9 technology. By comparing the effects of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride in wild-type cells versus a specifically engineered knockout line, we can move beyond correlation to establish a causal link between the compound, its target, and the observed phenotype. This self-validating system, where the genetic knockout phenocopies the pharmacological inhibition and confers resistance to the compound, provides the highest level of confidence for advancing a compound in the drug discovery pipeline. Adopting this strategy early in development is a critical step in building a robust, data-driven case for a new therapeutic candidate.

References

  • CRISPOR: A Program for Designing and Evaluating CRISPR-Cas9 Guide RNAs. Source: Nature Biotechnology.[Link]

  • Benchling: A Platform for CRISPR Guide RNA Design. Source: Benchling.[Link]

  • ImageJ: An Open-Source Image Processing Program. Source: National Institutes of Health.[Link]

  • TIDE: Tracking of Indels by Decomposition. Source: Netherlands Cancer Institute.[Link]

  • A Protocol for Generating Knock-out Cell Lines using CRISPR/Cas9. Source: Addgene.[Link]

Comparative

Benchmarking 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride against competitive antagonists

To our valued research community, This guide is intended to provide a comprehensive comparison of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride against its competitive antagonists, complete with supporting exper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

To our valued research community,

This guide is intended to provide a comprehensive comparison of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride against its competitive antagonists, complete with supporting experimental data. However, after a thorough review of the scientific literature, patent databases, and chemical repositories, we have determined that there is currently no publicly available information on the specific biological target or mechanism of action for 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride.

The identification of a compound's biological target is a prerequisite for identifying its competitive antagonists. Without this crucial information, a direct comparative analysis as initially intended cannot be conducted.

While we cannot provide a direct benchmarking guide for the specified compound, this document will serve as a foundational resource for researchers interested in initiating such an investigation. We will outline a logical, step-by-step experimental workflow to first identify the biological target of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride and subsequently benchmark it against newly identified antagonists.

Part 1: The Path Forward - A Proposed Research Workflow

The following experimental cascade is a standard approach in early-stage drug discovery to elucidate the mechanism of action of a novel compound.

Caption: A three-phase experimental workflow for target identification, validation, and competitive antagonist benchmarking.

Part 2: Detailed Methodologies for Target Discovery and Benchmarking

As a Senior Application Scientist, the rationale behind each experimental choice is as critical as the protocol itself. Here, we provide detailed, self-validating methodologies.

Phase 1: Target Identification

The initial and most critical phase is to determine the biological target(s) of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride. A multi-pronged approach is recommended to increase the probability of success.

1. High-Throughput Phenotypic Screening:

  • Rationale: Phenotypic screens assess the effect of a compound on cell behavior or morphology without a preconceived bias about its target. This is a powerful, unbiased method for generating initial hypotheses about the compound's function.

  • Protocol:

    • Cell Line Selection: Choose a panel of human cell lines representing diverse tissue types (e.g., cancer cell lines, primary cells).

    • Assay Development: Design a high-content imaging assay that measures multiple cellular parameters (e.g., cell proliferation, apoptosis, cell cycle, cytoskeletal changes, organelle morphology).

    • Screening: Treat the cell lines with a concentration range of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride.

    • Data Analysis: Utilize image analysis software to quantify phenotypic changes. A distinct and reproducible phenotype (e.g., cell cycle arrest at a specific phase) provides a starting point for target deconvolution.

2. Affinity-Based Target Identification:

  • Rationale: This method aims to physically isolate the protein(s) that directly bind to the compound.

  • Protocol (Immobilization and Pulldown):

    • Compound Immobilization: Synthesize an analog of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride with a linker suitable for conjugation to a solid support (e.g., sepharose beads).

    • Cell Lysate Preparation: Prepare a native protein lysate from a responsive cell line identified in the phenotypic screen.

    • Affinity Pulldown: Incubate the immobilized compound with the cell lysate.

    • Washing: Wash the beads extensively to remove non-specific binding proteins.

    • Elution: Elute the specifically bound proteins.

    • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

3. In Silico Target Prediction:

  • Rationale: Computational methods can predict potential targets based on the chemical structure of the compound by comparing it to libraries of known ligands for various targets.

  • Protocol:

    • Structure Preparation: Generate a 3D conformer of 2-Amino-2-methyl-3-phenoxypropanoic acid.

    • Database Screening: Use computational platforms (e.g., SwissTargetPrediction, SuperPred) to screen the compound against databases of known protein targets.

    • Target Prioritization: Analyze the list of predicted targets, prioritizing those with the highest confidence scores and biological plausibility related to any observed phenotypes.

Phase 2: Target Validation and Assay Development

Once a list of putative targets is generated, the next step is to validate the most promising candidates and develop robust assays.

1. Target Validation:

  • Rationale: To confirm that the identified protein is indeed the target of the compound, its expression can be knocked down to see if it recapitulates or blocks the compound's effect.

  • Protocol (siRNA/CRISPR):

    • Reagent Design: Design and synthesize siRNAs or CRISPR guide RNAs targeting the putative protein.

    • Transfection/Transduction: Introduce the knockdown reagents into the responsive cell line.

    • Phenotypic Rescue/Mimicry: Assess whether the knockdown of the target protein prevents the phenotypic effect of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (rescue) or mimics the phenotype in the absence of the compound (mimicry).

2. Binding and Functional Assay Development:

  • Rationale: To quantify the interaction between the compound and its validated target, and to measure the functional consequence of this interaction, specific and robust assays are required.

  • Binding Assay (e.g., Surface Plasmon Resonance - SPR):

    • Protein Immobilization: Immobilize the purified recombinant target protein on an SPR sensor chip.

    • Analyte Injection: Flow a series of concentrations of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride over the chip.

    • Data Analysis: Measure the change in the refractive index upon binding to determine the association (k_on) and dissociation (k_off) rate constants, and calculate the equilibrium dissociation constant (K_D).

  • Functional Assay: The design of the functional assay is entirely dependent on the nature of the validated target (e.g., enzyme inhibition assay, receptor activation assay, ion channel modulation assay).

Phase 3: Competitive Antagonist Benchmarking

With a validated target and robust assays, you can now identify and benchmark competitive antagonists.

1. Screening for Competitive Antagonists:

  • Rationale: Screen a library of compounds known to interact with the target or structurally similar targets to identify potential competitive antagonists.

  • Protocol:

    • Assay Setup: Use the developed functional assay in a high-throughput format.

    • Screening: Screen a compound library in the presence of a fixed concentration of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride (agonist).

    • Hit Identification: Identify compounds that reverse the effect of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride.

2. Determination of Antagonist Affinity (Ki) and Functional Potency (IC50):

  • Rationale: Quantitatively compare the potency of the identified antagonists.

  • Competition Binding Assay:

    • Assay Setup: Use a radioligand binding assay or a fluorescence polarization assay with a labeled ligand for the target.

    • Competition Curve: Incubate a fixed concentration of the labeled ligand and the target with a range of concentrations of the unlabeled antagonist.

    • Data Analysis: Determine the IC50 (concentration of antagonist that displaces 50% of the labeled ligand) and calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.

  • Functional Antagonism Assay:

    • Assay Setup: Use the developed functional assay.

    • Dose-Response Curve: Generate a dose-response curve for 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride in the presence of increasing concentrations of the antagonist.

    • Data Analysis: Measure the rightward shift in the agonist dose-response curve and calculate the IC50 of the antagonist.

Data Presentation

All quantitative data should be summarized in clear, well-structured tables for easy comparison.

Table 1: Example Data Summary for Competitive Antagonists

CompoundTarget Binding Affinity (Ki, nM)Functional Potency (IC50, nM)
2-Amino-2-methyl-3-phenoxypropanoic acid HCl (To be determined)(To be determined)
Antagonist 1
Antagonist 2
Antagonist 3

Conclusion

While the current lack of public data on 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride prevents a direct benchmarking study, it presents a unique opportunity for novel research. The experimental framework outlined in this guide provides a rigorous and validated pathway for the scientific community to elucidate its mechanism of action and subsequently evaluate its performance against competitive antagonists. We encourage researchers to embark on this discovery process and contribute to the collective understanding of this compound's therapeutic potential.

References

As no specific biological data for the target compound was found, this reference list provides sources for the general methodologies described.

  • High-Throughput Phenotypic Screening

    • Title: High-throughput phenotypic screen and transcriptional analysis identify new compounds and targets for macrophage reprogramming
    • Source: Nature Communic
    • URL: [Link]

  • In Silico Target Prediction

    • Title: A Systematic Prediction of Multiple Drug-Target Interactions from Chemical, Genomic, and Pharmacological D
    • Source: PLOS ONE
    • URL: [Link]

  • General Pharmacology of Aryl Propionic Acid Derivatives

    • Title: Recent Advancements and Biological Activities of Aryl Propionic Acid Deriv
    • Source: International Journal of Pharmaceutical Sciences and Research
    • URL: [Link]

  • Pharmacology of Phenoxypropionic Acids

    • Title: Chiral resolution, configurational study and pharmacological profile of 2-phenoxypropionic acids
    • Source: PubMed
    • URL: [Link]

  • Biological Activity of Alpha-Methylated Amino Acids: Title: A Comparative Analysis of Alpha-Methyl Amino Acids in Peptides: Enhancing Stability and Modul

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride

Immediate Safety and Hazard Assessment Given its chemical structure as an amino acid hydrochloride salt, this compound should be handled as a potentially hazardous powder. The primary risks include respiratory irritation...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Immediate Safety and Hazard Assessment

Given its chemical structure as an amino acid hydrochloride salt, this compound should be handled as a potentially hazardous powder. The primary risks include respiratory irritation from airborne dust, and skin or eye irritation upon direct contact[1][2]. The hydrochloride component may also contribute to corrosive properties[2].

Core Principles for Safe Handling:

  • Engineering Controls are Primary: Always handle this compound within a certified chemical fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles[3][4].

  • Avoid Routine Exposure: Develop safe habits to prevent unnecessary contact. Never smell or taste chemicals, and always wash hands thoroughly after handling[3].

  • Preparedness is Key: Before beginning work, ensure that a chemical spill kit is fully stocked and readily accessible. All laboratory personnel should be trained in its use[5][6].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical when direct contact with the chemical is possible. The following table outlines the minimum required PPE for handling 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride.

PPE ComponentSpecificationRationale for Use
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects eyes from chemical splashes and airborne dust. A face shield offers broader protection during tasks with a high splash risk[7][8][9].
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents skin contact and irritation. Inspect gloves for any signs of damage before each use and wash them before removal[3][8][10].
Body Protection A long-sleeved laboratory coat.Shields skin and personal clothing from accidental spills and contamination[8].
Respiratory Protection Generally not required when using a fume hood. If engineering controls are insufficient, a respirator may be necessary.A fume hood is the primary control for airborne particles. Respirators are a secondary measure for specific situations[4][8].
Footwear Closed-toe shoes.Protects feet from spills and falling objects. Perforated shoes or sandals are not permitted in the laboratory[3][10].

Operational Workflow: From Receipt to Disposal

The following diagram and procedural steps outline a self-validating system for handling 2-Amino-2-methyl-3-phenoxypropanoic acid hydrochloride, ensuring safety at every stage.

cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Verify Spill Kit Availability prep_hood->prep_spill handle_weigh Weigh Compound in Hood prep_spill->handle_weigh Proceed to Handling handle_solution Prepare Solution handle_weigh->handle_solution handle_exp Conduct Experiment handle_solution->handle_exp cleanup_decon Decontaminate Surfaces handle_exp->cleanup_decon Experiment Complete cleanup_ppe Doff PPE Correctly cleanup_decon->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_solid Segregate Solid Waste disp_liquid Segregate Liquid Waste disp_label Label Waste Containers disp_solid->disp_label disp_liquid->disp_label disp_store Store in Designated Area disp_label->disp_store

Sources

© Copyright 2026 BenchChem. All Rights Reserved.